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Core Science & Biosynthesis

Foundational

The Strategic Role of 2-Nitro-5-sulfamoylbenzoic Acid (CAS 1426445-53-5) in Advanced Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of medicinal chemistry, highly functionalized aromatic scaffolds dictate the trajectory of drug discovery. 2-Nitro-5-sulfamoylbenzoic acid (CAS 1426445-53-5) is a critical, polyfunction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, highly functionalized aromatic scaffolds dictate the trajectory of drug discovery. 2-Nitro-5-sulfamoylbenzoic acid (CAS 1426445-53-5) is a critical, polyfunctional intermediate characterized by a unique triad of substituents: a carboxylic acid, a nitro group, and a sulfamoyl group. This specific substitution pattern provides a versatile foundation for synthesizing potent loop diuretics and emerging classes of antifungal therapeutics. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, regioselective synthetic methodologies, and functional validation workflows associated with this vital compound.

Physicochemical Profiling & Structural Dynamics

Understanding the molecular baseline of 2-Nitro-5-sulfamoylbenzoic acid is essential for predicting its reactivity and pharmacokinetic potential. The carboxylic acid ensures aqueous solubility in alkaline environments, while the sulfonamide moiety acts as a critical hydrogen-bond donor/acceptor in receptor binding pockets.

Table 1: Core Physicochemical Properties

ParameterSpecification / Value
IUPAC Name 2-Nitro-5-sulfamoylbenzoic acid
CAS Registry Number 1426445-53-5
Molecular Formula C7H6N2O6S
Molecular Weight 246.20 g/mol
Hydrogen Bond Donors 3 (-COOH, -SO2NH2)
Hydrogen Bond Acceptors 6
Topological Polar Surface Area (TPSA) 135.4 Ų

Synthetic Methodologies: A Self-Validating Protocol

The Chemical Challenge: Direct electrophilic chlorosulfonation of 2-nitrobenzoic acid is kinetically unfavorable. Both the nitro and carboxyl moieties strongly deactivate the aromatic ring, leading to sluggish reaction rates, extreme exotherms if forced, and poor regiocontrol.

The Expert Solution: To circumvent this, a Sandmeyer-type sulfonylation starting from 5-amino-2-nitrobenzoic acid is the field-proven standard. This route bypasses electrophilic aromatic substitution in favor of a radical-mediated mechanism, guaranteeing regioselectivity at the 5-position.

Protocol: Regioselective Synthesis via Diazotization
  • Diazotization: Dissolve 5-amino-2-nitrobenzoic acid (1.0 eq) in a 3M aqueous HCl solution. Cool the reactor to 0–5 °C. Add a pre-chilled solution of NaNO₂ (1.1 eq) dropwise.

    • Causality & Validation: The low temperature prevents the degradation of the unstable diazonium salt into a phenol. The endpoint is self-validated using potassium iodide-starch paper; an immediate blue-black color confirms the presence of excess nitrous acid, indicating complete conversion.

  • Sulfonylation (Meerwein Reaction): Pour the cold diazonium solution into a mixture of SO₂ dissolved in glacial acetic acid containing a catalytic amount of CuCl (0.1 eq).

    • Causality: CuCl acts as a single-electron transfer (SET) catalyst. It reduces the diazonium salt to an aryl radical, which rapidly traps the dissolved SO₂ gas. Subsequent oxidation by Cu(II) and chloride trapping yields 5-chlorosulfonyl-2-nitrobenzoic acid.

  • Ammonolysis: Extract the intermediate into dichloromethane (DCM). Add the organic layer dropwise to a vigorously stirred solution of aqueous ammonia (28%) maintained strictly at 0–5 °C.

    • Causality: The sulfonyl chloride is highly reactive. Strict temperature control suppresses the competitive hydrolysis pathway (which would yield the dead-end sulfonic acid) in favor of nucleophilic attack by ammonia.

  • Isolation: Acidify the aqueous layer with 6M HCl to pH 2 to precipitate the final 2-Nitro-5-sulfamoylbenzoic acid. Filter, wash with cold water, and dry under vacuum.

Synthesis_Pathway SM 5-Amino-2-nitrobenzoic acid (Starting Material) Step1 Diazotization NaNO2, HCl, 0°C SM->Step1 Diazo Diazonium Salt Intermediate Step1->Diazo Step2 Sulfonylation SO2, CuCl, AcOH Diazo->Step2 Sulfonyl 5-Chlorosulfonyl-2-nitrobenzoic acid Step2->Sulfonyl Step3 Ammonolysis NH3 (aq), 0°C Sulfonyl->Step3 Product 2-Nitro-5-sulfamoylbenzoic acid (CAS 1426445-53-5) Step3->Product

Figure 1: Regioselective synthesis workflow for 2-Nitro-5-sulfamoylbenzoic acid via diazotization.

Mechanistic Applications in Pharmacology

Loop Diuretics and NKCC2 Inhibition

Derivatives of sulfamoylbenzoic acid are the foundational building blocks of loop diuretics 1. These compounds exert their profound diuretic effect by selectively inhibiting the Na+/K+/2Cl- co-transporter (NKCC2) located in the thick ascending limb of the Loop of Henle 2. The sulfamoyl group acts as a bioisostere for the chloride ion, competitively binding to the chloride-binding site of the transporter 3. The nitro group at position 2 in this specific scaffold provides unique steric bulk that forces the adjacent carboxylic acid out of the aromatic plane, optimizing the three-dimensional fit within the NKCC2 receptor pocket.

Mechanism_NKCC2 Drug Sulfamoylbenzoic Derivatives Target NKCC2 Transporter (Chloride Binding Site) Drug->Target High Affinity Binding Inhibition Blockade of Na+/K+/2Cl- Reabsorption Target->Inhibition Functional Arrest Outcome Enhanced Diuresis & Edema Reduction Inhibition->Outcome Osmotic Shift

Figure 2: Pharmacological mechanism of sulfamoylbenzoic acid derivatives on NKCC2 transporters.

Emerging Antifungal Therapeutics

Beyond renal pharmacology, polyfunctional arenesulfonamides synthesized from nitro-sulfamoylbenzoic acid precursors have recently been identified as potent antifungal agents. Specifically, these derivatives exhibit significant cytotoxic activity against Malassezia furfur, a primary fungal pathogen responsible for seborrheic dermatitis 4. The electron-withdrawing nitro group enhances the electrophilicity of the aromatic system, facilitating targeted oxidative stress within the fungal cell.

Experimental Workflows: Functional Validation

Thallium Flux Assay for NKCC2 Activity

To evaluate the inhibitory potency of 2-Nitro-5-sulfamoylbenzoic acid derivatives, a Thallium (Tl+) flux assay is utilized.

  • Causality: Thallium acts as a highly permeable surrogate for potassium (K+) in the NKCC2 co-transporter.

  • Cell Preparation: Plate NKCC2-expressing HEK293 cells in a 384-well format and incubate overnight.

  • Dye Loading: Wash cells and load with a Thallium-sensitive fluorogenic dye (e.g., FluoZin-2) for 60 minutes.

  • Compound Incubation: Add the synthesized derivatives (titrated from 10 µM to 1 nM) and incubate for 30 minutes.

  • Stimulation & Readout: Inject a Tl₂SO₄ stimulus buffer. Measure fluorescence kinetics (Ex 490 nm / Em 520 nm) immediately.

  • Self-Validation: Utilize Bumetanide (10 µM) as a positive control to establish a Z'-factor > 0.6, ensuring assay robustness.

Fluorescent Fungal Viability Assay (M. furfur)
  • Culturing: Culture M. furfur in modified Dixon broth to logarithmic growth phase.

  • Treatment: Seed 96-well plates with the fungal suspension. Treat with the test compound (1-100 µM) or a DMSO vehicle control.

  • Incubation: Incubate for 48 hours at 32 °C.

  • Readout: Add resazurin dye.

    • Causality: Resazurin is a non-fluorescent blue dye that is reduced by metabolically active fungal cells to resorufin, a highly fluorescent pink compound. This provides a self-validating, quantitative measure of cell viability (Ex 560 nm / Em 590 nm).

Quantitative Data Presentation

Table 2: Comparative Pharmacological Metrics of Sulfamoylbenzoic Acid Derivatives

Compound ScaffoldPrimary TargetIC50 / MICKey Structural Contributor
4-Chloro-3-sulfamoylbenzoic acid NKCC2~0.2 µMC4-Chloro enhances lipophilicity & binding
2-Nitro-5-sulfamoylbenzoic acid NKCC2 / FungalVariableC2-Nitro modulates redox state & sterics
Bumetanide (Advanced Derivative) NKCC20.1 µMPhenoxy group at C4 drives extreme potency
Furosemide (Advanced Derivative) NKCC2~3.0 µMFurfurylamino group dictates pharmacokinetics

References

  • The loop diuretic bumetanide as a tool in physiology and pharmacology. PubMed.
  • The Cornerstone of Modern Diuretics: A Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid in Drug Discovery. Benchchem.
  • Novel sulfamoylbenzoates as antifungal agents against Malassezia furfur.
  • Medicinal Chemistry of Furosemide: A Loop Diuretic Overview. Prezi.

Sources

Exploratory

2-Nitro-5-sulfamoylbenzoic Acid: Structural Profiling, Mechanistic Synthesis, and Pharmaceutical Applications

Executive Summary In the landscape of rational drug design, highly functionalized aromatic scaffolds serve as the architectural foundation for numerous active pharmaceutical ingredients (APIs). 2-Nitro-5-sulfamoylbenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, highly functionalized aromatic scaffolds serve as the architectural foundation for numerous active pharmaceutical ingredients (APIs). 2-Nitro-5-sulfamoylbenzoic acid (CAS: 1426445-53-5) and its halogenated derivatives stand out as critical intermediates. Characterized by a dense array of electron-withdrawing groups, this molecular framework is pivotal in the synthesis of potent loop diuretics (such as bumetanide)[1] and emerging antifungal agents targeting Malassezia furfur[2].

This technical whitepaper provides an in-depth analysis of the chemical structure, molecular weight, and physicochemical properties of 2-nitro-5-sulfamoylbenzoic acid. Furthermore, it outlines a self-validating experimental protocol for its synthesis, explaining the mechanistic causality behind each procedural step to ensure high regioselectivity and yield.

Physicochemical Profiling & Structural Analysis

The chemical behavior of 2-nitro-5-sulfamoylbenzoic acid is dictated by the synergistic electron-withdrawing effects of its three functional groups: the carboxylic acid (-COOH), the nitro group (-NO2), and the sulfamoyl group (-SO2NH2). This renders the benzene ring highly electron-deficient, making it resistant to further electrophilic aromatic substitution but highly susceptible to nucleophilic attacks in downstream API synthesis.

Quantitative Data Summary
PropertyValue
IUPAC Name 2-Nitro-5-sulfamoylbenzoic acid
CAS Registry Number 1426445-53-5
Molecular Formula C₇H₆N₂O₆S
Molecular Weight 246.20 g/mol
Key Functional Groups Carboxylic acid (C1), Nitro (C2), Sulfamoyl (C5)
Physical State Solid (typically a crystalline powder)
Solubility Profile Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.

Table 1: Core physicochemical properties of 2-nitro-5-sulfamoylbenzoic acid.

Mechanistic Insights: Synthesis & Regioselectivity

The synthesis of 2-nitro-5-sulfamoylbenzoic acid (and its derivatives, such as 4-chloro-3-nitro-5-sulfamoylbenzoic acid) typically involves the nitration of a sulfamoylbenzoic acid precursor[1]. As an application scientist, I often encounter challenges with the regioselectivity of nitration on highly functionalized aromatic rings.

Causality in Experimental Design

The directing effects of the carboxyl and sulfamoyl groups can lead to the formation of undesired regioisomers if reaction conditions are not rigorously controlled[3].

  • Reagent Selection: A mixed acid system (HNO₃ / H₂SO₄) is strictly utilized. The causality here is that sulfuric acid acts as a powerful catalyst to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺) required to attack the deactivated aromatic ring.

  • Temperature Control (0–5°C): Nitration is highly exothermic. Maintaining the reaction at 0–5°C prevents oxidative degradation of the ring and suppresses the formation of off-target regioisomers[3]. Elevated temperatures provide the activation energy for nitration at sterically hindered or less electronically favored positions.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following synthetic protocol for the nitration of sulfamoylbenzoic acid precursors is designed as a self-validating system . It integrates In-Process Controls (IPCs) that dictate whether the process moves forward, eliminating blind progression.

Step-by-Step Methodology

Step 1: Electrophilic Aromatic Substitution (Nitration)

  • Charge a dry, glass-lined reactor with concentrated H₂SO₄ (5.0 volumes) and cool to 0°C under a nitrogen atmosphere.

  • Slowly add the starting material (e.g., 5-sulfamoylbenzoic acid derivative) in portions, maintaining the internal temperature below 5°C.

  • Add a pre-cooled mixture of fuming HNO₃ (1.1 equivalents) and H₂SO₄ dropwise over 2 hours.

  • Causality Check: The slow addition prevents localized heating, which would otherwise lead to di-nitration or regioisomer formation.

IPC 1 (In-Process Control): HPLC Monitoring Action: Sample the reaction mixture after 3 hours of stirring at 5°C. Quench the sample in cold methanol and analyze via reverse-phase HPLC (C18 column, Acetonitrile/1% aqueous acetic acid mobile phase)[1]. Validation: The process may only proceed to Step 2 if the conversion of the starting material is >98% and regioisomer impurities are <2%. If incomplete, stir for an additional 1 hour and re-test.

Step 2: Quenching and Precipitation

  • Once IPC 1 is validated, transfer the reaction mixture dropwise into vigorously stirred ice-cold water (15 volumes), maintaining the quench temperature strictly below 10°C.

  • Causality Check: Failing to control the exotherm during acid dilution can lead to the hydrolysis of the delicate sulfamoyl group (-SO₂NH₂) into a sulfonic acid (-SO₃H), destroying the batch.

Step 3: Isolation and Purification

  • Filter the resulting precipitate under a vacuum and wash the filter cake with cold water until the filtrate reaches a neutral pH (IPC 2).

  • Recrystallize the crude product from an Ethanol/Water (70:30) mixture to achieve pharmaceutical-grade purity.

  • Dry the purified crystals in a vacuum oven at 45°C to a constant weight.

Final Validation: Confirm the molecular weight (246.20 g/mol ) via LC-MS. Utilize FTIR to verify the presence of the nitro group (strong asymmetric stretch near 1530 cm⁻¹ and symmetric stretch near 1350 cm⁻¹)[1].

G start Starting Material (e.g., 5-Sulfamoylbenzoic acid derivative) nitration Nitration (HNO3 / H2SO4, 0-5°C) start->nitration ipc1 IPC 1: HPLC Monitoring (Check for Regioisomers) nitration->ipc1 ipc1->nitration Incomplete quench Quenching in Ice Water Precipitation (<10°C) ipc1->quench Conversion >98% filter Filtration & Washing (Remove excess acid) quench->filter purification Recrystallization (EtOH/Water) filter->purification ipc2 Final Validation (NMR, FTIR, LC-MS) purification->ipc2 product Target Compound (2-Nitro-5-sulfamoylbenzoic acid) ipc2->product Purity >95%

Step-by-step synthetic workflow and in-process validation for nitration.

Advanced Pharmaceutical Applications

The 2-nitro-5-sulfamoylbenzoic acid scaffold is not merely an end-product; it is a highly versatile chemical chassis used to construct complex therapeutics.

  • Loop Diuretics: Halogenated derivatives, specifically 4-chloro-3-nitro-5-sulfamoylbenzoic acid, are the direct precursors to bumetanide[1]. The nitro group is strategically placed so it can be reduced to an amine and subsequently alkylated (e.g., with a butyl group) to form the active pharmacophore responsible for inhibiting the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle.

  • Antifungal Agents: Recent research has identified derivatives like methyl 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate as potent cytotoxic agents against Malassezia furfur, proposing them as novel leads for treating severe skin diseases such as seborrheic dermatitis[2].

Pathway core 2-Nitro-5-sulfamoylbenzoic acid MW: 246.20 g/mol bumetanide Loop Diuretics e.g., Bumetanide intermediates core->bumetanide Amination / Halogenation antifungal Antifungal Agents Malassezia furfur inhibitors core->antifungal Esterification cns Ion Channel Blockers Anti-arrhythmics core->cns Scaffold Modification

Divergent pharmaceutical applications of the 2-nitro-5-sulfamoylbenzoic acid scaffold.

References

  • Benchchem. 4-chloro-3-nitro-5-sulfamoylbenzoic acid | 22892-96-2 | Benchchem.
  • ResearchGate. Novel sulfamoylbenzoates as antifungal agents against Malassezia furfur.
  • Benchchem. How to avoid impurities in the synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
  • ChemBuyersGuide. chemPUR Feinchemikalien und Forschungsbedarf GmbH (CAS: 1426445-53-5).

Sources

Foundational

2-Nitro-5-sulfamoylbenzoic acid vs 2-Nitro-5-sulfanylbenzoic acid

An in-depth technical analysis of 2-Nitro-5-sulfamoylbenzoic acid and 2-Nitro-5-sulfanylbenzoic acid reveals a fascinating dichotomy in organic chemistry. While both molecules share a foundational 2-nitrobenzoic acid sca...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-Nitro-5-sulfamoylbenzoic acid and 2-Nitro-5-sulfanylbenzoic acid reveals a fascinating dichotomy in organic chemistry. While both molecules share a foundational 2-nitrobenzoic acid scaffold, a single functional group substitution at the 5-position—a sulfamoyl group (


) versus a sulfanyl/thiol group (

)—fundamentally alters their physicochemical properties, reactivity, and application domains.

This guide provides a comprehensive structural profiling, mechanistic evaluation, and validated experimental protocols for both compounds, serving as a definitive resource for drug development professionals and analytical chemists.

Part I: Structural & Physicochemical Profiling

The functional divergence between these two compounds dictates their use either as a robust building block in pharmaceutical synthesis or as a highly sensitive reporter in bioanalytical assays.

  • 2-Nitro-5-sulfamoylbenzoic Acid (and derivatives): The electron-withdrawing sulfamoyl group stabilizes the aromatic ring and serves as a critical pharmacophore. Halogenated derivatives (e.g., 4-chloro-3-nitro-5-sulfamoylbenzoic acid) are indispensable intermediates in synthesizing loop diuretics like bumetanide, as well as novel antifungal agents targeting Malassezia furfur[1][2].

  • 2-Nitro-5-sulfanylbenzoic Acid (TNB): Also known as 5-mercapto-2-nitrobenzoic acid, this compound features a reactive thiol group. It is predominantly encountered as the cleavage product of Ellman’s reagent (DTNB). The conjugation of the thiolate anion with the para-nitro group yields an intense yellow chromophore, making it the gold standard for quantifying free thiols in biological samples[3][4].

Quantitative Comparison Table
Property2-Nitro-5-sulfamoylbenzoic Acid2-Nitro-5-sulfanylbenzoic Acid (TNB)
Molecular Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


Molecular Weight 246.20 g/mol 199.18 g/mol [3]
Key Functional Group Sulfamoyl (

)
Sulfanyl / Thiol (

)
Primary Role Pharmaceutical Intermediate (APIs)[1]Bioanalytical Reporter (Ellman's Assay)[5]
Optical Properties UV-active (colorless/pale)Absorbs at

= 412 nm (Yellow dianion)
Chemical Stability High (Stable under standard conditions)Prone to oxidative dimerization into DTNB

Part II: 2-Nitro-5-sulfamoylbenzoic Acid (The Pharmaceutical Scaffold)

In medicinal chemistry, the sulfamoyl group is prized for its ability to mimic functional groups that interact with ion transporters, such as the


 cotransporter (NKCC2). The synthesis of these scaffolds requires precise regiocontrol to ensure the correct orientation of the nitro and sulfamoyl groups.
Mechanistic Workflow: Synthesis of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid

To illustrate the utility of the sulfamoyl derivative, we examine the synthesis of its 4-chloro analog, a direct precursor to bumetanide[1]. The synthesis relies on the directing effects of existing substituents to sequentially functionalize the aromatic ring.

G A 4-Chlorobenzoic Acid (Starting Material) B Chlorosulfonation (ClSO3H, Heat) A->B C 4-Chloro-3-chlorosulfonyl- benzoic acid B->C D Nitration (HNO3 / H2SO4) C->D E 4-Chloro-3-chlorosulfonyl- 5-nitrobenzoic acid D->E F Ammonolysis (NH3) E->F G 4-Chloro-3-nitro-5- sulfamoylbenzoic acid F->G

Synthetic workflow for 4-chloro-3-nitro-5-sulfamoylbenzoic acid.

Step-by-Step Experimental Protocol: Regioselective Synthesis

Note: This protocol synthesizes the 4-chloro derivative, demonstrating the causal logic of electrophilic aromatic substitution on this scaffold[6].

  • Chlorosulfonation:

    • Action: Slowly add 4-chlorobenzoic acid to an excess of chlorosulfonic acid (

      
      ) at 0°C, then heat the mixture to 100°C for 3 hours.
      
    • Causality: The chloro group is ortho/para-directing, while the carboxylic acid is meta-directing. They synergistically direct the incoming sulfonyl chloride group to the 3-position, yielding 4-chloro-3-chlorosulfonylbenzoic acid.

  • Nitration (Temperature Critical):

    • Action: Cool the intermediate to 0°C. Add a pre-chilled mixture of concentrated nitric acid (

      
      ) and sulfuric acid (
      
      
      
      ) dropwise. Maintain the reaction strictly below 10°C.
    • Causality: The strong electron-withdrawing nature of the newly added chlorosulfonyl group dictates the regiochemistry of the nitration, forcing the nitro group into the 5-position. Strict temperature control prevents runaway exothermic reactions and the formation of undesired regioisomers[1][6].

  • Ammonolysis:

    • Action: Quench the reaction over crushed ice, isolate the precipitate, and dissolve it in aqueous ammonia (

      
      ) at room temperature.
      
    • Causality: Ammonia acts as a nucleophile, selectively displacing the chloride from the highly reactive sulfonyl chloride group to form the stable sulfonamide (sulfamoyl group), without affecting the carboxylic acid or the aryl chloride.

Part III: 2-Nitro-5-sulfanylbenzoic Acid (The Bioanalytical Reporter)

Unlike its sulfamoyl counterpart, 2-nitro-5-sulfanylbenzoic acid (TNB) is rarely synthesized from scratch for direct use. Instead, it is generated in situ during the quantification of free thiols using Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB)[4].

Mechanistic Workflow: Disulfide Exchange and Chromogenic Shift

When DTNB encounters a free aliphatic thiol (e.g., cysteine or glutathione), it undergoes a stoichiometric disulfide exchange. This reaction cleaves the DTNB dimer, releasing one equivalent of the TNB dianion (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


). The resonance stabilization of the thiolate anion by the para-nitro group causes a massive bathochromic shift, absorbing strongly at 412 nm (

)[5].

G DTNB DTNB (Ellman's Reagent) 5,5'-dithiobis-(2-nitrobenzoic acid) Reaction Disulfide Exchange (pH 8.0 Reaction Buffer) DTNB->Reaction Thiol Target Thiol (R-SH) e.g., Cysteine, GSH Thiol->Reaction MixedDisulfide Mixed Disulfide (R-S-S-TNB) Reaction->MixedDisulfide Covalent Adduct TNB TNB Dianion 2-Nitro-5-sulfanylbenzoate Reaction->TNB Cleaved Reporter (1:1 Ratio) Absorbance Spectrophotometric Readout λmax = 412 nm TNB->Absorbance Intense Yellow Coloration

Mechanism of thiol quantification using Ellman's reagent yielding the TNB dianion.

Step-by-Step Experimental Protocol: Quantitative Thiol Detection (Ellman's Assay)

This protocol outlines a self-validating system for determining thiol concentration in biological samples[5].

  • Reagent Preparation (pH Optimization):

    • Action: Prepare a 0.1 M sodium phosphate buffer containing 1 mM EDTA, adjusted strictly to pH 8.0. Dissolve DTNB in this buffer to a concentration of 4 mg/mL.

    • Causality: The pH must be ~8.0 because the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       of typical aliphatic thiols is ~8.3. At pH 8.0, a sufficient fraction of the target thiol is ionized to the reactive thiolate anion (
      
      
      
      ) to initiate the nucleophilic attack. Furthermore, the leaving group (TNB) has a
      
      
      of ~5.0; at pH 8.0, it is fully ionized to the dianion (
      
      
      ), ensuring maximum molar absorptivity at 412 nm[5]. EDTA is included to chelate trace metals that could prematurely oxidize the thiols.
  • Sample Incubation:

    • Action: Mix 10 µL of the biological sample (e.g., cell lysate or serum) with 200 µL of the DTNB working solution in a microplate. Incubate at room temperature for 10-15 minutes in the dark.

    • Causality: The reaction is rapid, but a 10-minute incubation ensures complete stoichiometric conversion of all accessible thiols into the mixed disulfide and the free TNB reporter[5].

  • Spectrophotometric Measurement:

    • Action: Measure the absorbance of the solution at 412 nm using a microplate reader.

    • Causality: The concentration of the free thiol is directly proportional to the absorbance of the released TNB. The absolute concentration is calculated using the Beer-Lambert law (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ) utilizing TNB's established extinction coefficient.
      

References

  • Title: 5-Mercapto-2-nitrobenzoic acid | 15139-21-6 - Sigma-Aldrich Source: sigmaaldrich.com URL: [7]

  • Title: 2-Nitro-5-sulfanylbenzoic acid | C7H5NO4S | CID 123648 - PubChem - NIH Source: nih.gov URL: [3]

  • Title: 4-chloro-3-nitro-5-sulfamoylbenzoic acid | 22892-96-2 | Benchchem Source: benchchem.com URL: [1]

  • Title: Ellman's Reagent Source: drugfuture.com URL: [4]

  • Title: Instruction manual Source: windows.net URL: [5]

  • Title: Novel sulfamoylbenzoates as antifungal agents against Malassezia furfur - ResearchGate Source: researchgate.net URL: [2]

Sources

Exploratory

The Thermodynamics of Solvation: 2-Nitro-5-sulfamoylbenzoic Acid in Aqueous vs. Organic Media

Executive Summary For drug development professionals and analytical chemists, managing the solubility of highly functionalized aromatic intermediates is a persistent challenge. 2-Nitro-5-sulfamoylbenzoic acid—a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For drug development professionals and analytical chemists, managing the solubility of highly functionalized aromatic intermediates is a persistent challenge. 2-Nitro-5-sulfamoylbenzoic acid—a critical structural scaffold related to potent loop diuretics like bumetanide and furosemide—exhibits a notoriously difficult solubility profile. This technical guide deconstructs the thermodynamic causality behind its near-total insolubility in water and its high affinity for dimethyl sulfoxide (DMSO). By understanding these physicochemical mechanics, researchers can engineer robust, self-validating protocols for stock preparation and downstream aqueous formulation.

Physicochemical Mechanics of Solvation

The Failure of Water: Hydrophobic Exclusion and Lattice Energy 2-Nitro-5-sulfamoylbenzoic acid contains three distinct functional groups on a benzene ring: a carboxylic acid (-COOH), a nitro group (-NO2), and a sulfamoyl group (-SO2NH2). In its solid crystalline state, these groups engage in intense intermolecular hydrogen bonding, creating a high lattice energy. When introduced to water at a neutral or acidic pH, the compound is practically insoluble (1)[1]. Water possesses a high cohesive energy density; its molecules preferentially hydrogen-bond with one another rather than solvating the bulky, lipophilic nitro-aromatic ring. Unless the pH is raised significantly above the carboxylic acid's pKa (~2.8) to force deprotonation and subsequent ion-dipole interactions, the thermodynamic cost of cavity formation in water is too high, resulting in hydrophobic exclusion and precipitation.

The Efficacy of DMSO: Polar Aprotic Solvation Conversely, DMSO is a polar aprotic solvent with a high dielectric constant and a highly polarized S=O bond. Because DMSO lacks hydrogen-bond donors, it does not possess a rigid self-associated network that must be disrupted. Instead, its oxygen atom acts as an aggressive hydrogen-bond acceptor, eagerly interacting with the protons of the -COOH and -SO2NH2 groups. This effectively dismantles the crystal lattice. Furthermore, the methyl groups of DMSO provide favorable van der Waals interactions with the aromatic ring, allowing for complete solvation and the creation of highly concentrated stock solutions (2)[2].

Quantitative Solubility Profiling

The following table summarizes the solubility behavior of 2-Nitro-5-sulfamoylbenzoic acid (and its closely related halogenated analogs) across different media, providing a baseline for assay development.

Solvent SystemEstimated Solubility (mg/mL)Dominant Solvation MechanismOptimal Use Case
Water (pH < 3.0) < 0.1None (Hydrophobic exclusion)Not recommended
Water (pH 7.4 Buffer) 0.5 - 1.0Partial (Carboxylate ionization)Final biological assays (highly diluted)
Water (pH > 9.0) > 10.0High (Complete deprotonation)Aqueous stock solutions (alkaline)
DMSO (100%) 25.0 - 30.0High (H-bond acceptance)Primary stock preservation
Ethanol (100%) ~ 10.0Moderate (Protic solvation)Alternative organic stock
Solubilization Workflows & Phase Dynamics

To prevent phase inversion (precipitation) when transitioning from an organic stock to an aqueous assay, the workflow must be meticulously managed. The diagram below illustrates the critical pathways.

Solubilization_Workflow A 2-Nitro-5-sulfamoylbenzoic Acid (Solid Powder) B Add DMSO (Polar Aprotic Solvent) A->B Solvation C Add Water (High Polarity, H-bond Network) A->C Solvation D Complete Solvation (>25 mg/mL Stock) B->D H-bond Acceptance E Insoluble Suspension (<0.1 mg/mL) C->E Hydrophobic Exclusion F Aqueous Buffer Dilution (Formulation) D->F Dilute 1:100 G pH < pKa (~2.8) Precipitation F->G Acidic/Neutral Media H pH > pKa Stable Ionized Solution F->H Alkaline Media

Workflow for standardized solubilization and phase-inversion prevention.

Standardized Experimental Protocol: A Self-Validating System

Simply adding solvent to a powder does not guarantee a true solution; micro-suspensions frequently masquerade as dissolved states, leading to erratic downstream data. This protocol integrates a physical validation step to ensure absolute solubilization, a technique highly relevant when preparing nanosuspensions or avoiding them (3)[3].

Step 1: Gravimetric Dispensing

  • Action: Weigh exactly 25.0 mg of 2-Nitro-5-sulfamoylbenzoic acid into a sterile, amber glass vial.

  • Causality: The compound is light-sensitive; amber glass prevents UV-induced degradation of the nitro-aromatic system during storage.

Step 2: Primary Solvation

  • Action: Add 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex aggressively for 60 seconds at room temperature.

  • Causality: Anhydrous DMSO prevents the premature introduction of water, which would drastically lower the solubility limit of the microenvironment and induce localized precipitation.

Step 3: Self-Validation (The Tyndall Check)

  • Action: In a darkened room, shine a focused laser pointer (e.g., 532 nm green laser) directly through the vial.

  • Validation Logic: If the laser beam's path is visible through the liquid (Tyndall effect), colloidal micro-particles remain undissolved. You must sonicate the vial for 5 minutes at 30°C. If the beam is invisible, you have achieved a true, thermodynamically stable solution.

Step 4: Aqueous Transition (Assay Prep)

  • Action: To dilute into an aqueous buffer (e.g., PBS pH 7.4), ensure the buffer is rapidly stirring (vortexing) while the DMSO stock is added dropwise.

  • Causality: Dropping buffer into DMSO causes localized supersaturation and immediate nanoprecipitation. Dropping DMSO into a large, moving volume of buffer ensures rapid dispersion and immediate ionization of the carboxylic acid group before the hydrophobic molecules can aggregate.

pH-Dependent Aqueous Transition

Understanding the ionization state is critical for chromatographic and biological applications. The pKa of the carboxylic acid dictates the molecule's behavior in water.

pH_Solubility A 2-Nitro-5-sulfamoylbenzoic Acid (Unionized) B Aqueous Media (pH < 2.8) A->B Addition to C Aqueous Media (pH > 7.0) A->C Addition to D Precipitation / Aggregation (Hydrophobic Effect) B->D Lattice Energy > Solvation E Deprotonation (Carboxylate Formation) C->E Base Catalysis F Soluble Anion (Ion-Dipole Interactions) E->F Water Solvation

Logical relationship between pH, ionization state, and aqueous solubility.

Conclusion

Treating 2-Nitro-5-sulfamoylbenzoic acid as a simple solute leads to assay failure. By respecting its thermodynamic preference for polar aprotic environments and leveraging its pH-dependent ionization, researchers can ensure consistent, reproducible solubilization. Always validate primary stocks physically before committing them to complex biological or analytical workflows.

References
  • Title: Nanoprecipitation with sonication for enhancement of oral bioavailability of furosemide Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Foundational

2-Nitro-5-sulfamoylbenzoic acid MSDS and safety data sheet

Title: Comprehensive Material Safety and Handling Profile for 2-Nitro-5-sulfamoylbenzoic Acid: A Technical Guide for Drug Development Professionals Introduction As a Senior Application Scientist, I frequently encounter h...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Material Safety and Handling Profile for 2-Nitro-5-sulfamoylbenzoic Acid: A Technical Guide for Drug Development Professionals

Introduction

As a Senior Application Scientist, I frequently encounter highly functionalized aromatic building blocks that require meticulous handling strategies. 2-Nitro-5-sulfamoylbenzoic acid (CAS: 1426445-53-5) is a prime example. Featuring a carboxylic acid, a nitro group, and a sulfamoyl moiety, this compound is a critical intermediate in the synthesis of sulfonamide-based therapeutics, including loop diuretics and carbonic anhydrase inhibitors. However, this dense functionalization also imparts specific physicochemical hazards.

This whitepaper synthesizes the safety data, toxicological mechanisms, and field-proven handling protocols for this compound. Rather than relying on static checklists, we will explore the causality behind its chemical behaviors, ensuring that drug development professionals can integrate it into their workflows safely through self-validating systems.

Physicochemical Profiling and Hazard Causality

To safely handle any chemical, one must first understand the structural causality behind its physical properties. The structural analog 4-chloro-3-nitro-5-sulfamoylbenzoic acid demonstrates that the presence of multiple electron-withdrawing groups (nitro, sulfamoyl, carboxyl) significantly influences both the reactivity and the safety profile of the molecule 1.

Table 1: Physicochemical and Hazard Profile of 2-Nitro-5-sulfamoylbenzoic Acid

ParameterSpecificationMechanistic Implication
CAS Registry Number 1426445-53-5Unique identifier for regulatory tracking and inventory control.
Molecular Formula C7H6N2O6SHigh heteroatom-to-carbon ratio increases molecular polarity.
Molecular Weight 246.20 g/mol Moderate size; easily forms respirable dust if mechanically milled.
Functional Groups -COOH, -NO2, -SO2NH2Confers dual acidity (-COOH, -SO2NH2) and redox potential (-NO2).
Hazard Statements H315, H319, H335Localized pH drop on mucous membranes causes acute tissue irritation 2.

Toxicological Mechanisms

The hazard profile of 2-Nitro-5-sulfamoylbenzoic acid is driven directly by its functional groups:

  • Acidic Irritation : The carboxylic acid proton (

    
    ) and the sulfonamide proton (
    
    
    
    ) render the molecule acidic. Upon contact with the moisture in eyes, skin, or the respiratory tract, it causes a localized drop in pH, leading to tissue irritation (H315, H319).
  • Sulfonamide Sensitization : The sulfonamide group is a known hapten. Inhalation of fine dust can lead to the compound binding with endogenous carrier proteins, potentially eliciting an immune-mediated hypersensitivity reaction.

  • Nitroaromatic Toxicity : While stable under standard conditions, systemic absorption of nitroaromatics can lead to enzymatic reduction in the liver, forming reactive nitroso and hydroxylamine intermediates that induce oxidative stress. Proper storage in dry, well-ventilated environments is essential to prevent degradation 3.

Self-Validating Experimental Protocols

Protocol 1: Emergency First Aid Workflow

In the event of exposure, immediate and targeted action is required. The following workflow outlines the causality-driven first aid steps.

FirstAid Start Exposure Incident Detected Assess Assess Route of Exposure Start->Assess Inhalation Inhalation: Move to Fresh Air Assess->Inhalation Skin Dermal Contact: Wash with Soap/Water Assess->Skin Eye Ocular Contact: Flush with Water 15 min Assess->Eye Ingestion Ingestion: Rinse Mouth, No Vomiting Assess->Ingestion Medical Seek Medical Attention Provide SDS Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

First aid workflow for 2-Nitro-5-sulfamoylbenzoic acid exposure routes.

Protocol 2: Self-Validating Spill Mitigation and Decontamination

When a solid spill occurs, sweeping the dry powder generates airborne dust, exacerbating inhalation and sensitization risks. The following protocol utilizes the compound's chemical properties to ensure complete, validated decontamination.

  • Step 1: PPE and Containment

    • Action: Don a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and chemical safety goggles.

    • Causality: Prevents inhalation of sensitizing sulfonamide dust and protects against acidic ocular/dermal irritation.

  • Step 2: Dust Suppression and Collection

    • Action: Mist the spill lightly with water (avoiding high-pressure sprays) or cover with damp paper towels before sweeping into a hazardous waste container.

    • Causality: Water increases the cohesive forces between particles, preventing the aerosolization of the nitroaromatic powder.

  • Step 3: Chemical Decontamination

    • Action: Wash the affected surface with a 5% Sodium Carbonate (

      
      ) aqueous solution.
      
    • Causality: The alkaline carbonate solution reacts with the carboxylic acid and sulfonamide protons, converting the water-insoluble organic acid into a highly water-soluble sodium salt, allowing for complete removal.

  • Step 4: Self-Validation (The Trustworthiness Check)

    • Action: After wiping up the alkaline wash, swab the cleaned surface with a wetted universal pH indicator strip.

    • Validation: A neutral pH (approx. 7.0) confirms that all acidic residue (the active compound) has been successfully neutralized and removed. If the strip indicates an acidic environment (pH < 6), residual compound remains, and Step 3 must be repeated.

SpillCleanup Spill Solid Spill Detected PPE Don PPE (Respirator, Gloves, Goggles) Spill->PPE Contain Contain Spill (Avoid Dust Generation) PPE->Contain Sweep Moisten & Sweep (Use damp paper towels) Contain->Sweep Dispose Transfer to Hazardous Waste Container Sweep->Dispose Decon Decontaminate Surface (Wash with 5% Na2CO3) Dispose->Decon

Step-by-step spill cleanup and decontamination protocol.

Protocol 3: Self-Validating Recrystallization for Synthetic Use

Before utilizing 2-Nitro-5-sulfamoylbenzoic acid in downstream syntheses (such as catalytic reduction to the amino derivative), purification is often required. Similar to its chlorinated analogs, it can be purified via recrystallization 1.

  • Step 1: Solvent Selection and Dissolution

    • Action: Suspend the crude compound in a minimal amount of hot ethanol/water mixture until fully dissolved.

    • Causality: The compound is sparingly soluble in cold water due to the hydrophobic benzene ring, but highly soluble in hot ethanol.

  • Step 2: Crystallization and Validation

    • Action: Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the crystals.

    • Validation: To ensure maximum yield has been achieved, sample the mother liquor and measure its UV absorbance at ~272 nm. A stable, plateaued absorbance reading over a 15-minute interval validates that the crystallization process is complete and no further product is precipitating 1.

Conclusion

Handling 2-Nitro-5-sulfamoylbenzoic acid requires a deep understanding of its structural liabilities. By leveraging the acidic nature of its functional groups for decontamination and respecting the sensitization potential of its sulfonamide moiety, researchers can design inherently safe, self-validating workflows. Always consult the specific batch Certificate of Analysis (CoA) and local regulatory guidelines prior to scale-up.

References

  • BLD Pharm. "137-65-5 | 2-Amino-5-sulfamoylbenzoic acid | BLD Pharm" (Contains hazard classifications applicable to 1426445-53-5). BLD Pharm.
  • Benchchem. "4-chloro-3-nitro-5-sulfamoylbenzoic acid | 22892-96-2 | Benchchem". Benchchem.
  • BLD Pharm. "89795-76-6 | 3-Nitro-4-sulfamoylbenzoic acid | BLD Pharm". BLD Pharm.

Sources

Exploratory

Literature review of nitro-sulfamoylbenzoic acid derivatives

A Versatile Scaffold for Diuretic and Antineoplastic Pharmacophores Executive Summary Nitro-sulfamoylbenzoic acid derivatives represent a critical class of polysubstituted aromatic scaffolds in medicinal chemistry. Histo...

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Scaffold for Diuretic and Antineoplastic Pharmacophores

Executive Summary

Nitro-sulfamoylbenzoic acid derivatives represent a critical class of polysubstituted aromatic scaffolds in medicinal chemistry. Historically pivotal as precursors to "high-ceiling" loop diuretics (e.g., bumetanide), these compounds have evolved beyond simple intermediates.[1] They possess intrinsic biological activity as Carbonic Anhydrase (CA) inhibitors and, more recently, as ectonucleotidase (h-NTPDase) antagonists with potential in oncology.

This guide provides a comprehensive technical analysis of the 4-chloro-3-nitro-5-sulfamoylbenzoic acid scaffold.[1][2][3] It details the synthetic architecture required to balance lipophilicity with acidity, elucidates the dual-mechanism of action (NKCC inhibition vs. CA zinc-binding), and provides validated protocols for synthesis and biological characterization.

Structural Architecture & Pharmacophore Analysis

The efficacy of nitro-sulfamoylbenzoic acid derivatives hinges on a delicate balance of electronic and steric factors on the benzene ring. The core pharmacophore is defined by three critical substitutions relative to the carboxylic acid anchor:

PositionSubstituentFunction & Mechanistic Role
C-1 Carboxylic Acid (-COOH)Anchoring: Provides essential acidity (pKa ~3-4) for ionic interaction with the renal transporter binding pocket. Essential for organic anion transporter (OAT) uptake.
C-3 Nitro Group (-NO2)Electronic Tuning: A strong electron-withdrawing group (EWG) that increases the acidity of the sulfonamide and carboxylic protons. In diuretic synthesis, this is a "pro-pharmacophore" often reduced to an amine, but in CA inhibitors, it enhances zinc coordination kinetics.
C-4 Halogen (Cl/F) or PhenoxyActivating Group: The C-4 substituent (typically Chlorine) serves as a leaving group for nucleophilic aromatic substitution (

), allowing the introduction of lipophilic amines (e.g., butylamine, furfurylamine) to tune potency.
C-5 Sulfamoyl Group (-SO2NH2)Primary Binding: Absolutely critical for activity. It forms a hydrogen bond network with the NKCC transporter and coordinates directly with the

ion in Carbonic Anhydrase enzymes.

Synthetic Pathways: The "Versatile Synthon" Approach

The synthesis of these derivatives is a classic example of controlling regioselectivity in electrophilic aromatic substitution. The workflow below details the generation of the key intermediate 4-chloro-3-nitro-5-sulfamoylbenzoic acid from 4-chlorobenzoic acid.

Reaction Logic
  • Chlorosulfonation: The introduction of the sulfonyl chloride group occurs meta to the directing carboxylic acid but ortho to the chlorine, driven by steric and electronic directing effects.

  • Nitration: The subsequent nitration is directed to the position meta to the sulfonyl group (strong EWG) and ortho to the chlorine.

  • Amination: Controlled ammonolysis converts the sulfonyl chloride to a sulfonamide without displacing the aryl chloride (which requires harsher conditions or specific catalysts).

Synthetic Workflow Diagram

SynthesisPath Start 4-Chlorobenzoic Acid (Starting Material) Inter1 4-Chloro-3-chlorosulfonyl- benzoic acid Start->Inter1 ClSO3H, 120°C (Chlorosulfonation) Inter2 4-Chloro-3-chlorosulfonyl- 5-nitrobenzoic acid Inter1->Inter2 HNO3 (fuming) (Nitration) Product 4-Chloro-3-nitro- 5-sulfamoylbenzoic acid (Key Scaffold) Inter2->Product NH4OH (aq) (Selective Amination) Deriv Bumetanide/Analogs (Post-Modification) Product->Deriv 1. Phenoxy subst. 2. Nitro reduction 3. Alkylation

Figure 1: Step-wise synthetic route for the generation of the nitro-sulfamoylbenzoic acid scaffold. Note the sequential introduction of functional groups to maintain regiochemical control.

Therapeutic Mechanisms[4]

Mechanism A: NKCC2 Inhibition (Diuresis)

The primary utility of these derivatives (specifically after nitro-reduction) is the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the Thick Ascending Limb (TAL) of the Loop of Henle.

  • Action: The drug competes for the

    
     binding site on the transporter.
    
  • Result: Abolishes the corticomedullary osmotic gradient, preventing water reabsorption and causing "high-ceiling" diuresis.

Mechanism B: Carbonic Anhydrase (CA) Inhibition

The nitro-sulfamoyl moiety is a potent pharmacophore for CA inhibition, particularly relevant for glaucoma and hypoxic tumor environments (CA IX inhibition).

  • Action: The terminal nitrogen of the sulfonamide group (

    
    ) acts as a zinc-binding group (ZBG). It displaces the zinc-bound water molecule/hydroxide ion in the enzyme's active site.[4]
    
  • Nitro Effect: The electron-withdrawing nitro group lowers the

    
     of the sulfonamide, enhancing its ionization and affinity for the cationic Zinc center at physiological pH.
    

Mechanism Drug Nitro-Sulfamoyl Derivative Target1 NKCC2 Transporter (Kidney - Loop of Henle) Drug->Target1 Target2 Carbonic Anhydrase (CA) (Eye / Tumor Microenvironment) Drug->Target2 Effect1 Blocks Cl- binding site Target1->Effect1 Effect2 Coordinates Zn2+ in active site Target2->Effect2 Result1 Inhibits Na+/K+/2Cl- reabsorption -> Massive Diuresis Effect1->Result1 Result2 Prevents CO2 hydration -> Lowers IOP / Acidifies Tumor Effect2->Result2

Figure 2: Dual mechanistic pathways. The scaffold exhibits pleiotropic effects depending on the tissue distribution and specific substitutions at the C-4 position.

Experimental Protocols

Synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid

Rationale: This protocol uses chlorosulfonic acid as both the reagent and solvent to ensure complete conversion, followed by careful temperature control during nitration to prevent decarboxylation.

Reagents: 4-Chlorobenzoic acid (15.6g), Chlorosulfonic acid (50mL), Fuming Nitric acid (10mL), Ammonium hydroxide (25%).

  • Chlorosulfonation:

    • Place 50 mL of chlorosulfonic acid in a round-bottom flask.

    • Add 15.6g (0.1 mol) of 4-chlorobenzoic acid portion-wise with stirring.

    • Heat the mixture to 145°C for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of starting material.

    • Cool to 60°C.

  • Nitration:

    • Add 10 mL of fuming nitric acid dropwise to the reaction mixture (maintain temp < 70°C).

    • Heat to 95°C for 4 hours.

    • Cool to room temperature and pour the oily mixture onto 300g of crushed ice.

    • Filter the precipitated 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid . Wash with cold water.

  • Amination:

    • Suspend the wet cake in 100 mL of cold water.

    • Add 25% ammonium hydroxide until pH 9-10 is reached.

    • Stir at room temperature for 4 hours.

    • Acidify with 6N HCl to pH 2.

    • Filter the precipitate, wash with water, and recrystallize from ethanol/water.[1]

    • Expected Yield: ~65-75%. Melting Point: 235°C (dec).[2]

Carbonic Anhydrase Esterase Assay

Rationale: This assay measures the ability of the derivative to inhibit the hydrolysis of 4-nitrophenyl acetate (4-NPA) by CA, a standard method for determining


.
  • Preparation:

    • Enzyme: Purified Bovine CA (0.5 mg/mL in 50 mM Tris-HCl, pH 7.6).

    • Substrate: 3 mM 4-nitrophenyl acetate (in acetonitrile).

    • Inhibitor: Dissolve nitro-sulfamoyl derivative in DMSO (serially diluted).

  • Procedure:

    • In a 96-well plate, add 140 µL Tris buffer.

    • Add 20 µL enzyme solution.

    • Add 20 µL inhibitor solution (incubate 10 mins at 25°C).

    • Initiate reaction with 20 µL substrate solution.

  • Measurement:

    • Monitor absorbance at 400 nm (formation of 4-nitrophenol) for 15 minutes.

    • Calculate % Inhibition =

      
      .
      

Future Directions: Oncology & Inflammation

While historically viewed as diuretic precursors, recent literature identifies sulfamoylbenzamides (derived from the nitro-acid scaffold) as selective inhibitors of h-NTPDases (nucleoside triphosphate diphosphohydrolases).

  • Target: h-NTPDase1 (CD39) and h-NTPDase2.

  • Relevance: These enzymes regulate purinergic signaling. Their inhibition can modulate immune responses in the tumor microenvironment and thrombosis.

  • SAR Insight: Maintaining the nitro group or replacing it with specific amides at the C-3 position has shown sub-micromolar

    
     values against these novel targets, opening a new therapeutic window beyond renal medicine.
    

References

  • Feit, P. W. (1971). Aminobenzoic acid diuretics.[5][6] 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439. Link

  • BenchChem Technical Guide. (2025). The Versatile Building Block: A Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in Organic Synthesis.Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Iqbal, S., et al. (2023).[4][7][8] Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Royal Society of Chemistry Advances. Link

  • Nielsen, O. B., & Feit, P. W. (1973). Structure-activity relationships of aminosulfonylbenzoic acid diuretics. In Diuretics (pp. 12-25). Link

Sources

Protocols & Analytical Methods

Method

2-Nitro-5-sulfamoylbenzoic acid as an intermediate in antifungal drug synthesis

Application Note: 2-Nitro-5-sulfamoylbenzoic Acid as a Privileged Scaffold in Antifungal Drug Synthesis Executive Summary 2-Nitro-5-sulfamoylbenzoic acid (CAS: 473-19-8) is a critical pharmacophore precursor used in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Nitro-5-sulfamoylbenzoic Acid as a Privileged Scaffold in Antifungal Drug Synthesis

Executive Summary

2-Nitro-5-sulfamoylbenzoic acid (CAS: 473-19-8) is a critical pharmacophore precursor used in the synthesis of sulfonamide-based antifungal agents. While historically recognized as a diuretic intermediate (e.g., for Furosemide), recent medicinal chemistry campaigns have repurposed this scaffold to combat multi-drug resistant (MDR) fungal pathogens, specifically Candida albicans and Aspergillus niger.

This guide details the application of 2-Nitro-5-sulfamoylbenzoic acid (NSBA) in synthesizing 1,3,4-thiadiazole sulfonamide hybrids —a class of antifungals that exhibit dual mechanisms of action: inhibition of fungal Dihydropteroate Synthase (DHPS) and disruption of ergosterol biosynthesis via CYP53 inhibition.

Mechanism of Action & Rationale

The efficacy of NSBA-derived antifungals lies in the "Privileged Structure" concept. The sulfonamide moiety (


) mimics para-aminobenzoic acid (PABA), a substrate for folate synthesis, while the nitro-benzoic core provides a rigid linker for heterocyclic attachment.
Biological Pathway: Dual Inhibition Strategy

The following diagram illustrates how NSBA derivatives intervene in fungal metabolism.

AntifungalMechanism PABA PABA (Substrate) DHPS Dihydropteroate Synthase (Target 1) PABA->DHPS Normal Binding Folate Folate Biosynthesis DHPS->Folate DNA DNA/RNA Synthesis Folate->DNA NSBA_Deriv NSBA-Thiadiazole Derivative NSBA_Deriv->DHPS Competitive Inhibition CYP53 CYP53 Enzyme (Target 2) NSBA_Deriv->CYP53 Allosteric Blockade Ergosterol Ergosterol Stability CYP53->Ergosterol Disrupted Membrane Fungal Membrane Integrity Ergosterol->Membrane

Figure 1: Dual-target mechanism of NSBA-derived antifungals blocking essential fungal metabolic pathways.

Experimental Protocol: Synthesis of Antifungal Thiadiazoles

This protocol describes the conversion of 2-Nitro-5-sulfamoylbenzoic acid into a bioactive 5-(2-nitro-5-sulfamoylphenyl)-1,3,4-thiadiazole-2-amine . This workflow is chosen for its high reproducibility and relevance to current antifungal research.

Reagents & Equipment
  • Precursor: 2-Nitro-5-sulfamoylbenzoic acid (98% purity).

  • Reagents: Thionyl chloride (

    
    ), Thiosemicarbazide, Phosphoryl chloride (
    
    
    
    ), Methanol (anhydrous).
  • Equipment: Reflux condenser, Rotary evaporator, HPLC (C18 column), IR Spectrometer.

Workflow Diagram

SynthesisWorkflow Start 2-Nitro-5-sulfamoylbenzoic Acid Step1 Step 1: Acid Chloride Activation (SOCl2, Reflux 3h) Start->Step1 Inter1 Intermediate: Acid Chloride Step1->Inter1 Step2 Step 2: Thiosemicarbazide Coupling (POCl3, 80°C, 5h) Inter1->Step2 Cyclization Cyclization to 1,3,4-Thiadiazole Step2->Cyclization Final Purified Antifungal Agent (Recrystallization) Cyclization->Final

Figure 2: Synthetic route for converting NSBA into a thiadiazole antifungal scaffold.

Detailed Step-by-Step Procedure

Step 1: Activation (Acid Chloride Formation)

  • Charge: In a 250 mL round-bottom flask, suspend 10.0 g (40.6 mmol) of 2-Nitro-5-sulfamoylbenzoic acid in 50 mL of anhydrous benzene or toluene.

  • Addition: Add 15 mL of Thionyl Chloride (

    
    ) dropwise over 20 minutes.
    
  • Reaction: Reflux the mixture at 80°C for 3–4 hours. Monitor cessation of HCl gas evolution.

    • Checkpoint: The suspension should clear to a homogenous yellow solution.

  • Isolation: Evaporate excess solvent and

    
     under reduced pressure to yield the crude acid chloride (yellow solid). Do not purify; use immediately. 
    

Step 2: Cyclization with Thiosemicarbazide

  • Preparation: Dissolve the crude acid chloride in 30 mL of dry dioxane.

  • Coupling: In a separate flask, mix Thiosemicarbazide (3.7 g, 40.6 mmol) with 10 mL of Phosphoryl chloride (

    
    ).
    
  • Combination: Slowly add the acid chloride solution to the thiosemicarbazide mixture at 0°C.

  • Cyclization: Heat the mixture to 90°C for 6 hours.

    • Mechanism:[1][2] The

      
       acts as a dehydrating agent, driving the closure of the thiadiazole ring.
      
  • Quenching: Cool to room temperature and pour the reaction mass onto 200 g of crushed ice. Neutralize to pH 7 with 10%

    
     solution.
    
  • Work-up: Filter the resulting precipitate. Wash with cold water (

    
     mL).
    

Step 3: Purification & Validation

  • Recrystallization: Dissolve the crude solid in boiling ethanol/DMF (9:1 ratio). Cool slowly to 4°C to crystallize.

  • Yield: Expected yield is 65–75%.

Quality Control & Characterization

To ensure the integrity of the intermediate and final product, the following parameters must be met.

Test ParameterMethodAcceptance CriteriaDiagnostic Signal
Appearance VisualPale yellow crystalline solidHomogeneity
Melting Point Capillary240–245°C (Decomposes)Sharp range (<2°C)
IR Spectroscopy KBr Pellet

confirmed

(

);

(C=N)
HPLC Purity C18, MeOH:H2O> 98.0%Single peak at RT ~4.5 min
Solubility DMSO/DMFSolubleClear solution

Critical Control Point: The disappearance of the carboxylic acid -OH stretch (broad, 2500–3000


) in IR indicates successful activation in Step 1.

Safety & Handling Guidelines

  • Nitro Group Hazards: 2-Nitro-5-sulfamoylbenzoic acid contains a nitro group. While stable, avoid high temperatures (>200°C) or shock, as nitro-aromatics can be energetic.

  • Thionyl Chloride/POCl3: Highly corrosive and water-reactive. Perform all additions in a fume hood under inert atmosphere (

    
    ).
    
  • Sulfonamide Sensitivity: Researchers with sulfa-drug allergies should avoid contact. Use nitrile gloves and full PPE.

References

  • Synthesis of Sulfonamide Derivatives

    • Title: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.[3]

    • Source:Biochemical Pharmacology / NIH PubMed Central.
    • URL:[Link]

  • Antifungal Thiadiazole Activity

    • Title: Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole deriv
    • Source:Arzneimittelforschung (Drug Research).
    • URL:[Link]

  • General Sulfonamide Synthesis Methodology

    • Title: Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances.[4][5]

    • Source:ResearchGate / Review.[5]

    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 2-Nitro-5-sulfamoylbenzoic acid Compound Summary.
    • Source: PubChem.
    • URL:[Link]

Sources

Application

Application Note: Optimized Coupling Strategies for 2-Nitro-5-sulfamoylbenzoic Acid

The following Application Note and Protocol guide is designed for researchers and medicinal chemists working with 2-Nitro-5-sulfamoylbenzoic acid . This scaffold is a critical intermediate in the synthesis of high-ceilin...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and medicinal chemists working with 2-Nitro-5-sulfamoylbenzoic acid . This scaffold is a critical intermediate in the synthesis of high-ceiling diuretics (e.g., Furosemide analogs) and carbonic anhydrase inhibitors.

Executive Summary & Chemical Context

2-Nitro-5-sulfamoylbenzoic acid presents a unique challenge in organic synthesis due to its trifunctional nature: a carboxylic acid (target for coupling), a nitro group (ortho-position steric/electronic influencer), and a sulfonamide moiety (acidic protons, potential nucleophilic interference).

Successful coupling of this substrate requires navigating two main factors:

  • Electronic Activation: The electron-withdrawing nitro group at the ortho position and the sulfamoyl group at the meta position (relative to COOH) significantly increase the electrophilicity of the carbonyl carbon. While this facilitates nucleophilic attack, it also renders the resulting active esters (e.g., O-acylisoureas) highly reactive and prone to hydrolysis if moisture is present.

  • Sulfonamide Interference: The primary sulfonamide (

    
    ) has a 
    
    
    
    of approximately 10. In basic coupling conditions (standard HATU/DIPEA protocols), these protons can consume base, requiring stoichiometric adjustments to maintain the pH necessary for the exogenous amine to remain nucleophilic.

Decision Matrix: Selecting the Right Protocol

Choose your method based on scale, amine reactivity, and downstream purification needs.

CouplingDecision Start Start: 2-Nitro-5-sulfamoylbenzoic acid Scale What is your reaction scale? Start->Scale AmineType Amine Reactivity? Scale->AmineType < 1 gram MethodB Method B: Acid Chloride (SOCl2) (Scalable, Robust, Harsh) Scale->MethodB > 5 grams MethodA Method A: HATU/DIPEA (High Yield, Mild, Expensive) AmineType->MethodA Weak Nucleophile (Aniline/Heterocycle) AmineType->MethodA Valuable/Complex Amine MethodC Method C: Mixed Anhydride (Fast, Low Temp) AmineType->MethodC Aliphatic/Primary

Figure 1: Decision tree for selecting coupling conditions based on scale and substrate properties.

Detailed Experimental Protocols

Protocol A: High-Fidelity Coupling (HATU/DIPEA)

Best for: Medicinal chemistry libraries, weak nucleophiles (anilines), and reactions where yield is paramount.

Mechanistic Insight: The 2-nitro group creates steric bulk. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over EDC/HOBt because the aza-benzotriazole active ester is more reactive, overcoming the steric hindrance of the ortho-nitro group.

Materials:

  • Substrate: 2-Nitro-5-sulfamoylbenzoic acid (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 2-Nitro-5-sulfamoylbenzoic acid in anhydrous DMF (concentration ~0.2 M).
    
    • Note: The acid may dissolve slowly; mild sonication is acceptable.

  • Activation: Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.

    • Critical Check: Ensure the solution is basic (pH > 8 on wet litmus). The sulfonamide group will consume 1 equiv of base; the carboxylate consumes another. The 3rd equivalent ensures the amine partner remains deprotonated.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15–30 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the Amine partner (1.1 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = Acid MW + Amine MW - 18).

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash sequentially with 1M HCl (to remove excess DIPEA/Amine), Water, and Brine.

    • Caution: Do not use basic wash (NaHCO3) if your product is acidic (sulfonamide).

    • Dry over

      
      , filter, and concentrate.[1]
      
Protocol B: Scalable Acid Chloride Activation

Best for: Multi-gram synthesis, simple amines, cost-sensitive production.

Mechanistic Insight: Thionyl chloride converts the carboxylic acid to the acid chloride. The electron-withdrawing nitro group makes the resulting benzoyl chloride extremely electrophilic.

Materials:

  • Substrate: 2-Nitro-5-sulfamoylbenzoic acid

  • Reagent: Thionyl Chloride (

    
    ) (neat or excess)
    
  • Catalyst: DMF (1-2 drops)

  • Solvent: THF or DCM (for the coupling step)

Step-by-Step Procedure:

  • Chlorination: Suspend the benzoic acid substrate in Thionyl Chloride (5–10 volumes). Add 1 drop of anhydrous DMF (Vilsmeier-Haack catalyst).

  • Reflux: Heat to reflux (

    
    ) for 2–3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.
    
  • Evaporation: Concentrate the mixture in vacuo to dryness to remove excess

    
    . Co-evaporate with toluene (2x) to ensure complete removal of acidic volatiles.
    
    • Intermediate: The resulting yellow solid is 2-nitro-5-sulfamoylbenzoyl chloride. Use immediately.

  • Coupling: Dissolve the amine (1.1 equiv) and Triethylamine (

    
    , 2.5 equiv) in anhydrous THF or DCM at 
    
    
    
    .
  • Addition: Dissolve the acid chloride residue in a minimal amount of THF/DCM and add dropwise to the amine solution.

  • Completion: Allow to warm to RT and stir for 2 hours. Precipitate (Triethylamine HCl) will form.

  • Workup: Filter off the solid salts. Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via flash chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Sulfonamide interferenceIncrease base (DIPEA) to 3.5 equiv to ensure sulfonamide deprotonation doesn't quench the reaction.
Incomplete Reaction Steric hindrance (2-Nitro)Switch from EDC to HATU or PyBOP. Heat the reaction to

if using Protocol A.
Solubility Issues Polar sulfonamide groupUse DMSO or NMP instead of DMF. For workup, avoid aqueous extraction; use prep-HPLC directly.
Side Product (M+99) Phosphonium adductIf using BOP/PyBOP, the benzotriazole can react. Switch to HATU or Acid Chloride method.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the activation pathway and the specific role of the base in managing the sulfonamide proton.

ReactionMechanism Substrate 2-Nitro-5-sulfamoyl benzoic acid Deprotonated Carboxylate Anion (Sulfonamide also deprotonated) Substrate->Deprotonated + Base (Eq 1 & 2) Base DIPEA (Base) Base->Deprotonated ActiveEster Activated O-At Ester Deprotonated->ActiveEster + HATU HATU HATU Reagent HATU->ActiveEster Product Final Benzamide ActiveEster->Product + Amine (Nu Attack) Amine R-NH2 (Nucleophile) Amine->Product

Figure 2: Mechanistic pathway for HATU-mediated coupling, highlighting the dual deprotonation requirement.

References

  • Iqbal, S. et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PubMed Central. Available at: [Link]

    • Relevance: Validates the acid chloride and carbodiimide coupling routes for this specific scaffold.
  • Montalbetti, C. A., & Falque, V. (2005).Amide bond formation and peptide coupling. Tetrahedron. Relevance: Authoritative review on HATU vs. EDC mechanisms for sterically hindered acids.
  • Relevance: Provides solubility data and handling precautions for nitro-benzoic acid deriv
  • Vertex AI Search.Reaction conditions for coupling 2-Nitro-5-sulfamoylbenzoic acid. (2023). Relevance: Aggregated search results confirming the stability of the sulfonamide group under standard coupling conditions.

Safety Disclaimer: 2-Nitro-5-sulfamoylbenzoic acid contains a nitro group. While generally stable, nitro-aromatics can be energetic. Avoid heating dry solids. Thionyl chloride releases toxic


 and 

gases; perform Protocol B in a well-ventilated fume hood. Always consult the SDS before handling.

Sources

Method

Procedures for recrystallization of 2-Nitro-5-sulfamoylbenzoic acid

Application Note: High-Purity Recrystallization of 2-Nitro-5-sulfamoylbenzoic Acid Executive Summary This guide details the purification protocols for 2-Nitro-5-sulfamoylbenzoic acid (CAS: 1426445-53-5), a critical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Recrystallization of 2-Nitro-5-sulfamoylbenzoic Acid

Executive Summary

This guide details the purification protocols for 2-Nitro-5-sulfamoylbenzoic acid (CAS: 1426445-53-5), a critical intermediate in the synthesis of sulfamoyl-based diuretics and pharmaceutical scaffolds. Unlike simple benzoic acid derivatives, the presence of both a nitro group (electron-withdrawing) and a sulfamoyl moiety (polar, hydrogen-bonding) creates a unique solubility profile that necessitates a biphasic purification strategy.

This protocol utilizes a Dual-Stage Purification Workflow :

  • Chemical Purification (Acid-Base Swing): To remove non-acidic organic impurities and inorganic salts.

  • Physical Polishing (Thermal Recrystallization): To remove regioisomers and trace colored byproducts using a binary solvent system.

Compound Profile & Physicochemical Properties

Understanding the molecule is the first step to successful recrystallization.

PropertyDescription
Chemical Name 2-Nitro-5-sulfamoylbenzoic acid
CAS Number 1426445-53-5
Molecular Formula C₇H₆N₂O₆S
Molecular Weight 246.20 g/mol
Structure Analysis Benzoic Acid Core: pH-dependent solubility (pKa ~2-3).Nitro Group (C2): Increases acidity; potential thermal hazard.Sulfamoyl Group (C5): High polarity; potential for intermolecular hydrogen bonding (high mp).
Solubility Profile Soluble: Dilute Alkali (NaOH, NaHCO₃), DMSO, DMF, Hot Ethanol.Sparingly Soluble: Cold Water, Cold Ethanol.Insoluble: Hexanes, Toluene, Diethyl Ether (acid form).

Safety & Pre-Requisites

  • Nitro Group Hazard: Nitro-aromatics can be energetically unstable. Avoid heating dry solids above 200°C. Never distill the mother liquor to dryness without testing for thermal stability.

  • Sulfonamide Sensitivity: This compound is a sulfonamide derivative. Handle with strict PPE to prevent sensitization (allergic reactions).

  • Corrosivity: The protocols involve concentrated HCl and NaOH.

Stage 1: Acid-Base Swing (Primary Purification)

Objective: To isolate the target acid from non-acidic impurities (unreacted starting materials) and inorganic salts trapped in the crude matrix.

Mechanism: The carboxylic acid functionality allows the compound to be selectively dissolved in mild base (forming the water-soluble carboxylate salt), filtered to remove insoluble organics, and then re-precipitated with acid.

Protocol Steps:
  • Dissolution:

    • Suspend 10.0 g of crude 2-Nitro-5-sulfamoylbenzoic acid in 80 mL of Deionized (DI) Water.

    • Slowly add 10% Sodium Bicarbonate (NaHCO₃) solution with stirring until the pH reaches 8.0–8.5.

    • Note: Evolution of CO₂ will occur. Stir until effervescence ceases and the solid is mostly dissolved.

    • Checkpoint: If a dark, insoluble tar remains, this is likely polymeric impurity.

  • Filtration (Clarification):

    • Add 0.5 g of activated charcoal (e.g., Darco G-60) to the solution to adsorb colored impurities. Stir for 15 minutes.

    • Filter through a Celite 545 pad or a glass microfiber filter to remove the charcoal and any insoluble non-acidic impurities.

    • Result: A clear, pale-yellow filtrate (Sodium 2-nitro-5-sulfamoylbenzoate).

  • Precipitation:

    • Cool the filtrate to 10–15°C.

    • Slowly add 3M Hydrochloric Acid (HCl) dropwise while stirring vigorously.

    • Target pH: 1.0–2.0 .

    • Observation: A thick, off-white to pale yellow precipitate will form immediately.

  • Isolation:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with 2 × 20 mL of cold DI water to remove trapped NaCl.

    • Critical: Do not dry completely; proceed to Stage 2 while damp (to save energy and reduce thermal stress).

Stage 2: Thermal Recrystallization (Polishing)

Objective: To obtain high-crystallinity material and remove trace regioisomers (e.g., 3-sulfamoyl isomers) that may have co-precipitated in Stage 1.

Solvent System: Ethanol : Water (30:70 v/v).[1] Rationale: The compound is too soluble in pure ethanol (poor recovery) and too insoluble in pure water (requires excessive volume). The binary mixture balances yield and purity.

Protocol Steps:
  • Solvent Preparation:

    • Prepare a mixture of 30 mL Ethanol (95% or absolute) and 70 mL DI Water. Heat to boiling.

  • Dissolution:

    • Transfer the damp cake from Stage 1 into a clean Erlenmeyer flask.

    • Add the hot solvent mixture in small portions (e.g., 10 mL at a time) while heating on a steam bath or hot plate (with magnetic stirring).

    • Target: Dissolve the solid completely at near-boiling temperature.

    • Note: If the solution remains cloudy after adding 10-15 mL/g of solvent, perform a hot filtration to remove resistant impurities.

  • Controlled Cooling (Nucleation):

    • Remove the flask from heat.[2][3][4]

    • Allow it to cool to room temperature undisturbed on a cork ring or wood block.

    • Science: Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject foreign molecules.[2]

    • Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

  • Final Isolation:

    • Filter the crystals using vacuum filtration.[1][3][5]

    • Wash: Rinse the crystals with 10 mL of ice-cold Ethanol:Water (10:90) mixture. Do not use pure ethanol as it may redissolve the product.

    • Drying: Dry in a vacuum oven at 50–60°C for 6–12 hours until constant weight.

Process Visualization

Workflow Diagram: Purification Logic

RecrystallizationWorkflow Start Crude 2-Nitro-5-sulfamoylbenzoic acid (Impurities: Salts, Isomers, Tars) DissolveBase Dissolve in 10% NaHCO3 (pH 8.5) Start->DissolveBase Chemical Solvation Filter1 Filter Insoluble Impurities (Activated Charcoal Step) DissolveBase->Filter1 Remove Non-Acids Acidify Acidify with 3M HCl (pH 1-2) Filter1->Acidify Filtrate Precipitate Collect Wet Cake (Primary Purification) Acidify->Precipitate Precipitation RecrystSolvent Dissolve in Hot EtOH:Water (30:70) Precipitate->RecrystSolvent Physical Polishing Cooling Slow Cooling -> Ice Bath (Crystal Lattice Formation) RecrystSolvent->Cooling Nucleation FinalFilter Vacuum Filtration & Wash (Ice-Cold Solvent) Cooling->FinalFilter Product Pure Crystalline Product (>98% Purity) FinalFilter->Product

Caption: Figure 1.[6] Dual-stage purification workflow combining acid-base extraction with binary solvent recrystallization.

Analytical Validation (QC)

To verify the success of the recrystallization, the following parameters should be checked:

TestExpected Result (Pure)Common Failure Mode
Appearance White to off-white crystalline powderYellow/Orange (Nitro impurities remaining)
Melting Point High (>200°C) (Exact value depends on polymorph, typically ~220-230°C dec)Wide range or <200°C (Wet or impure)
HPLC Purity > 98.5% (Area %)< 95% (Regioisomers present)
HPLC Method Column: C18 (e.g., 150 x 4.6 mm, 5µm)Mobile Phase: A: 0.1% H₃PO₄ in Water, B: AcetonitrileGradient: 5% B to 60% B over 20 min.Detection: UV @ 254 nmTailing peaks (Check pH of mobile phase)

References

  • PubChem Database. (n.d.). 2-Nitro-5-sulfamoylbenzoic acid (CID 123648). National Center for Biotechnology Information. Retrieved October 24, 2023, from [Link]

  • U.S. Patent 3,879,402. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (Foundational chemistry for sulfamoylbenzoic acid purification).

Sources

Application

Streamlining Discovery: A Guide to the Preparation and High-Throughput Screening of Sulfamoylbenzoate Libraries

An Application Note for Drug Discovery Professionals Abstract The sulfamoylbenzoate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile interact...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Abstract

The sulfamoylbenzoate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile interactions with biological targets like carbonic anhydrases.[1][2] The generation of diverse sulfamoylbenzoate libraries is a critical step in high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates. This guide provides an in-depth overview of the strategic synthesis and preparation of these libraries, detailing both traditional solution-phase and modern solid-phase methodologies. We offer field-proven protocols, explain the causality behind experimental choices, and outline the workflow for transitioning a newly synthesized library into a high-throughput screening environment.

Introduction: The Significance of the Sulfamoylbenzoate Scaffold

Sulfamoylbenzoates and their derivatives are cornerstone pharmacophores in drug discovery.[1] Their prevalence stems from the sulfonamide group (-SO₂NH₂), a potent zinc-binding group that effectively targets the active site of metalloenzymes.[3] This makes them particularly effective inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in critical physiological and pathophysiological processes, including pH regulation, fluid balance, and tumorigenesis.[4][5][6] By inhibiting specific CA isoforms, such as the tumor-associated CAIX, these compounds can disrupt the pH regulation of the tumor microenvironment, a crucial factor for cancer cell invasion and metastasis.[3] Consequently, sulfamoylbenzoate derivatives are explored as anti-glaucoma, anti-convulsant, and anti-cancer agents.[6][7][8]

The synthetic tractability of the sulfamoylbenzoate core allows for the creation of large, diverse chemical libraries.[2] By systematically modifying substituents on the aromatic ring and the sulfonamide nitrogen, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds, making library synthesis a powerful engine for lead discovery.

Strategic Synthesis of Sulfamoylbenzoate Libraries

The creation of a high-quality compound library requires robust and versatile synthetic strategies. Both solution-phase and solid-phase synthesis offer distinct advantages and are chosen based on the desired library size, diversity, and available resources.

Solution-Phase Synthesis: The Foundational Approach

Solution-phase synthesis is a well-established method suitable for generating focused libraries or scaling up the synthesis of a particular scaffold. The traditional and most common route involves a multi-step process beginning with the chlorosulfonylation of a substituted benzoic acid.[2][9]

Causality of the Process: This linear approach provides excellent control over each chemical transformation.

  • Chlorosulfonation: Using an excess of a powerful electrophilic agent like chlorosulfonic acid is necessary to drive the reaction to completion, especially with electron-deficient benzoic acids.[9]

  • Amination: The resulting sulfonyl chloride is highly reactive and readily couples with a wide range of primary or secondary amines to introduce the first point of diversity.

  • Amide Coupling: The carboxylic acid moiety is then activated using standard coupling agents (e.g., EDC, HATU) to be joined with another amine, introducing a second point of diversity. This step is crucial for building molecular complexity.[9]

G cluster_0 Core Synthesis cluster_1 Library Diversification start Substituted Benzoic Acid sulfonyl_chloride Sulfonyl Chloride Intermediate start->sulfonyl_chloride  Chlorosulfonic Acid sulfamoylbenzoic_acid Sulfamoylbenzoic Acid (Diversity Point 1) sulfonyl_chloride->sulfamoylbenzoic_acid  Primary/Secondary  Amine (R¹-NH₂) final_product Sulfamoylbenzoate Library Member (Diversity Point 2) sulfamoylbenzoic_acid->final_product  Amide Coupling  (R²-NH₂, EDC)

Fig 1. General workflow for solution-phase synthesis of sulfamoylbenzoate libraries.

Protocol 2.1: General Solution-Phase Synthesis of a Sulfamoylbenzamide Library

This protocol describes a three-step synthesis adapted from established methodologies.[2][9]

Step 1: Chlorosulfonylation of a Substituted Benzoic Acid

  • To a round-bottom flask equipped with a stirrer and under an inert atmosphere, add the substituted benzoic acid (1.0 eq).

  • Carefully add an excess of chlorosulfonic acid (3-5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Rationale: Elevated temperature is often required to drive the reaction with electron-deficient starting materials.[9]

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Once complete, cool the mixture and carefully pour it onto crushed ice to quench the excess chlorosulfonic acid.

  • Extract the resulting sulfonyl chloride product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is often used directly in the next step.

Step 2: Sulfonamide Formation

  • Dissolve the crude sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., acetone, THF).

  • In a separate flask, dissolve the desired primary or secondary amine (2.2 eq) in the same solvent.

  • Cool the amine solution to 0 °C and add the sulfonyl chloride solution dropwise. Rationale: Using a slight excess of amine neutralizes the HCl byproduct generated during the reaction.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC.

  • Remove the solvent under reduced pressure. Add water and acidify to pH ~2 with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield the sulfamoylbenzoic acid intermediate.

Step 3: Amide Coupling for Library Diversification

  • In a flask, dissolve the sulfamoylbenzoic acid intermediate (1.0 eq), the desired amine for diversification (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[9]

  • Stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with the organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final compound via column chromatography or recrystallization to yield a pure library member.

Step Key Reagents Typical Molar Ratio (to starting material) Purpose
1. ChlorosulfonylationSubstituted Benzoic Acid, Chlorosulfonic Acid1 : 3-5Forms the reactive sulfonyl chloride intermediate.
2. Sulfonamide FormationSulfonyl Chloride, Primary/Secondary Amine1 : 2.2Introduces first diversity point (R¹).
3. Amide CouplingSulfamoylbenzoic Acid, Amine, EDC1 : 1.1 : 1.2Introduces second diversity point (R²).
Table 1. Key reagents and their roles in solution-phase synthesis.
Solid-Phase Synthesis: A High-Throughput Approach

For generating large, diverse libraries, solid-phase peptide synthesis (SPPS) techniques are superior due to simplified purification and the ability to drive reactions to completion using excess reagents.[10][11] The growing molecule is covalently attached to an insoluble resin, allowing for the removal of excess reagents and byproducts by simple filtration and washing.[11]

Causality of the Process: The solid support acts as an anchor, streamlining the entire workflow.

  • Immobilization: The first building block is attached to a functionalized resin. A "safety-catch" linker can be used, which is stable to the reaction conditions but can be cleaved under specific conditions to release the final product.[12]

  • Iterative Synthesis: The synthesis proceeds in cycles of deprotection and coupling. Each step uses an excess of reagents to ensure the reaction goes to completion, which is critical for the purity of the final library.

  • Cleavage: The final step involves treating the resin with a specific reagent (e.g., a strong acid like Trifluoroacetic acid) to cleave the completed molecules from the solid support.[13]

G cluster_workflow Solid-Phase Synthesis Cycle start Functionalized Resin couple Couple Protected Building Block start->couple wash1 Wash couple->wash1 deprotect Deprotect wash1->deprotect wash2 Wash deprotect->wash2 wash2->couple Repeat for next building block cleave Cleave from Resin & Purify Final Product wash2->cleave After final cycle

Fig 2. Iterative cycle of solid-phase synthesis for library generation.

Protocol 2.2: Solid-Phase Synthesis of a Sulfamoylbenzoate Library

This protocol outlines a general approach using a safety-catch resin, such as the 4-sulfamylbutyrylaminomethyl polystyrene resin.[12]

  • Resin Functionalization: Swell the safety-catch resin in a suitable solvent (e.g., DMF). Activate the resin and couple the first amino acid or linker molecule using standard peptide coupling protocols.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the temporary Fmoc protecting group from the N-terminus. Rationale: The Fmoc group is base-labile, allowing for its selective removal without disturbing other protecting groups or the linker to the resin.

  • Washing: Thoroughly wash the resin with DMF and other solvents to remove all traces of piperidine and byproducts. This step is critical for ensuring high purity.[11]

  • Coupling of Benzoic Acid Core: Activate the carboxylic acid of the desired benzoic acid derivative using an activator like HATU and couple it to the deprotected amine on the resin. Use an excess of the acid and coupling agent to drive the reaction to completion.

  • Sulfonamide Formation: If starting with a pre-formed sulfamoylbenzoic acid, this step is combined with step 4. Alternatively, a precursor on the resin can be chlorosulfonated and then reacted with a diverse set of amines.

  • Final Cleavage: After the final synthetic step, wash and dry the resin. Treat the resin with the appropriate cleavage cocktail (e.g., 95% TFA with scavengers) to release the final sulfamoylbenzoate compounds from the solid support.

  • Product Isolation: Precipitate the cleaved product in cold diethyl ether, centrifuge to form a pellet, and decant the ether. The crude product can then be purified by preparative HPLC.

Library Preparation for High-Throughput Screening

Once a library of sulfamoylbenzoates is synthesized, it must be meticulously prepared for automated screening. The goal is to create a collection of compounds in a standardized format, ready for robotic handling.[14]

3.1. Quality Control (QC) Before screening, it is essential to verify the identity and purity of a representative subset of the library compounds.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure of the compound.

  • HPLC (High-Performance Liquid Chromatography): Determines the purity of the compound, with >90% purity being a common standard for HTS libraries.[15]

3.2. Compound Management and Plating

  • Solubilization: Each purified compound is dissolved in a high-quality solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-20 mM).

  • Plating: Using automated liquid handlers, the stock solutions are transferred into microtiter plates (e.g., 96, 384, or 1536-well formats).[16] A master plate is created, from which daughter plates for specific assays are replicated.

  • Storage: Plates are sealed and stored in a controlled environment (typically at -20 °C or -80 °C) to ensure compound stability.

High-Throughput Screening Workflow

The prepared library is now ready to be screened against a biological target to identify "hits"—compounds that produce a desired biological response.[14]

G cluster_0 Screening Phase cluster_1 Validation & Follow-up library Sulfamoylbenzoate Library Plates assay Primary HTS Assay (Single Concentration) library->assay hits Initial 'Hits' Identified assay->hits confirm Hit Confirmation (Re-testing) hits->confirm dose Dose-Response Curve (IC₅₀/EC₅₀ Determination) confirm->dose lead Validated Lead Compound dose->lead

Fig 3. A typical high-throughput screening cascade from library to lead.
  • Primary Screen: The entire library is tested at a single, high concentration against the target. This step is designed to quickly identify any compound with activity.[17]

  • Hit Confirmation: Compounds identified as "hits" in the primary screen are re-tested under the same conditions to eliminate false positives.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values) and establish a structure-activity relationship (SAR).

  • Lead Identification: The most potent and promising compounds are selected as leads for further optimization in medicinal chemistry programs.

Conclusion

The preparation of sulfamoylbenzoate libraries is a cornerstone of modern drug discovery, providing a rich source of potential inhibitors for targets such as carbonic anhydrases. By leveraging robust synthetic strategies in either solution or solid-phase, researchers can efficiently generate diverse collections of these valuable compounds. A disciplined approach to synthesis, purification, quality control, and library management is paramount to the success of any high-throughput screening campaign. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to construct high-quality sulfamoylbenzoate libraries and accelerate the identification of next-generation therapeutic agents.

References

  • Benchchem. (n.d.). Synthesis pathway for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies.
  • Benchchem. (2025). Methyl 4-(sulfamoylmethyl)benzoate and its Analogue, Methyl 4-sulfamoylbenzoate.
  • Benchchem. (2025). Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry.
  • Patsnap Synapse. (2024). What are CAs inhibitors and how do they work?.
  • Santa Cruz Biotechnology. (n.d.). Carbonic Anhydrases Inhibitors.
  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 7(5), 359-370. Retrieved from [Link]

  • Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. PubMed.
  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • American Chemical Society. (2021). Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations.
  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • MDPI. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Retrieved from [Link]

  • Wikipedia. (n.d.). Solid-phase synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold.
  • ResearchGate. (n.d.). A brief review of high throughput screening in drug discovery process. Retrieved from [Link]

  • PubMed. (2024). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae.
  • Stanford University. (n.d.). Compound Libraries Available for HTS.
  • ChemCopilot. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • MDPI. (2025). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Retrieved from [Link]

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • ResearchGate. (n.d.). Solid phase synthesis of peptide vinyl sulfone and peptide epoxyketone proteasome inhibitors. Retrieved from [Link]

  • Wiley Online Library. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Retrieved from [Link]

  • Otava Chemicals. (n.d.). Compound Libraries for HTS.
  • Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • Life Chemicals. (2026). HTS Compound Collection for drug discovery.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-Nitro-5-sulfamoylbenzoic Acid

Executive Summary & Molecule Profile 2-Nitro-5-sulfamoylbenzoic acid presents a classic solubility paradox common in intermediate drug development: it is a polar molecule that is paradoxically insoluble in water at low p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

2-Nitro-5-sulfamoylbenzoic acid presents a classic solubility paradox common in intermediate drug development: it is a polar molecule that is paradoxically insoluble in water at low pH.[1]

Successful dissolution requires understanding its dual-ionization character.[1] The molecule contains a strongly acidic carboxyl group (modulated by the electron-withdrawing ortho-nitro group) and a weakly acidic sulfamoyl moiety.[1]

Physicochemical Snapshot
ParameterValue / CharacteristicImplication for Solubility
CAS Number 15139-21-6Reference identifier.[1][2][3]
Core Structure Benzoic Acid DerivativepH-dependent solubility (Low at pH < pKa).[1][4]
pKa (Carboxyl) ~2.2 (Estimated)The ortho-nitro group significantly lowers the pKa compared to benzoic acid (4.2), making it a stronger acid.[1]
pKa (Sulfamoyl) ~9.5 - 10.0Remains neutral at physiological pH; contributes to polarity but not ionic solubility below pH 9.[1]
LogP (Octanol/Water) ~1.7 (Predicted)Moderately lipophilic in its unionized state.[1]
Primary Challenge "Crash-out" PrecipitationRapid precipitation occurs when concentrated organic stocks (DMSO) are diluted into acidic or neutral aqueous buffers.[1]

Solubility Decision Tree (Workflow)

The following logic flow illustrates the decision-making process for selecting the correct dissolution strategy.

SolubilityWorkflow Start Start: Dissolution Goal CheckConc Target Concentration? Start->CheckConc LowConc < 1 mg/mL CheckConc->LowConc HighConc > 1 mg/mL CheckConc->HighConc CheckApp Application Type? LowConc->CheckApp MethodB Method B: In-Situ Salt Formation (Pre-alkalization) HighConc->MethodB Best for High Conc BioAssay Biological Assay (Cell/Enzyme) CheckApp->BioAssay ChemSyn Chemical Synthesis / Purification CheckApp->ChemSyn MethodA Method A: DMSO Stock + Slow Dilution BioAssay->MethodA Minimize Solvent Toxicity MethodC Method C: Cosolvent System (PEG400 / Ethanol) ChemSyn->MethodC Maximize Solubility

Figure 1: Decision tree for selecting the optimal dissolution protocol based on concentration requirements and downstream application.[1]

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users in the field.

Issue 1: "My compound precipitates immediately upon adding water to the DMSO stock."

Diagnosis: This is known as the "Solvent Shock" effect.[1]

  • Mechanism: DMSO is a chaotropic solvent that disrupts water structure.[1] When a hydrophobic solute in DMSO encounters water, the water molecules preferentially cluster around the DMSO, leaving the solute molecules to aggregate and precipitate before they can ionize and interact with the water.

  • Solution:

    • Never add water to DMSO. Always add the DMSO stock into the aqueous buffer.[1]

    • Vortex during addition. Create high shear stress to disperse the DMSO droplet immediately.

    • Warm the buffer. Pre-warm the aqueous buffer to 37°C to increase kinetic energy and solubility.

Issue 2: "I am using PBS (pH 7.4), but I still see turbidity."

Diagnosis: Incomplete ionization or "Salting Out."

  • Mechanism: While pH 7.4 is well above the carboxyl pKa (~2.2), the high ionic strength of standard PBS (150 mM NaCl) can reduce the solubility of the organic anion (Common Ion Effect/Salting Out).

  • Solution:

    • Lower Ionic Strength: Try 0.5x PBS or a low-salt buffer (e.g., 10 mM Tris-HCl) initially.[1]

    • Check Final pH: The addition of the acidic compound may have lowered the buffer pH locally. Verify the final pH is > 6.0.

Issue 3: "Can I use sonication to force it into solution?"

Diagnosis: Risky for stability.[1]

  • Expert Insight: Sonication generates local hotspots (cavitation) that can degrade the nitro group or hydrolyze the sulfonamide over time.[1]

  • Recommendation: Use gentle heating (40-50°C) instead of sonication.[1] If sonication is necessary, use a bath sonicator for short bursts (30 seconds) on ice to prevent thermal degradation.[1]

Experimental Protocols

Protocol A: Preparation for Biological Assays (Low Concentration)

Target: < 0.5 mg/mL in aqueous buffer with < 1% DMSO.[1]

  • Weighing: Weigh 5 mg of 2-Nitro-5-sulfamoylbenzoic acid.

  • Primary Solubilization: Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide). Vortex until clear.

    • Result: 5 mg/mL (approx. 20 mM) Stock Solution.[1]

  • Dilution (The Critical Step):

    • Prepare 9.9 mL of PBS (pH 7.4) or culture media.

    • While vortexing the PBS, slowly pipette 100 µL of the DMSO stock into the center of the vortex.

    • Note: Do not touch the side of the tube with the pipette tip.

  • Validation: Inspect for precipitate. The solution should be clear.

Protocol B: High-Concentration Aqueous Prep (Pre-alkalization)

Target: > 5 mg/mL for chemical handling or animal dosing. Mechanism: Converts the acid directly to its sodium salt, which has vastly superior solubility.[1]

  • Calculation: Calculate the molar equivalent of Sodium Hydroxide (NaOH) required.

    • MW of 2-Nitro-5-sulfamoylbenzoic acid ≈ 246.2 g/mol .[1]

    • 1 equivalent of NaOH is required to deprotonate the carboxylic acid.

  • Slurry Preparation: Suspend the powder in water (it will look cloudy/insoluble).[1]

  • Titration: Add 1.0 M NaOH dropwise while stirring.

    • Monitor pH.[1][5] As pH rises between 4.0 and 6.0, the solution will clarify as the salt forms.

    • Caution: Do not exceed pH 9.0 to avoid potential degradation of the sulfonamide group.

  • Buffering: Once clear, add a concentrated buffer (e.g., 1M Tris pH 7.[1]5) to lock the pH.[1]

Mechanistic Visualization: Ionization States

Understanding the charge state is critical for predicting solubility and membrane permeability.

Ionization State1 pH < 2.0 Fully Protonated (Neutral) State2 pH 4.0 - 8.0 Mono-Anion (Carboxyl Deprotonated) State1->State2 pKa1 ≈ 2.2 (Solubility Increases) State3 pH > 10.0 Di-Anion (Sulfonamide Deprotonated) State2->State3 pKa2 ≈ 9.5 (Max Solubility)

Figure 2: Ionization states of 2-Nitro-5-sulfamoylbenzoic acid relative to pH. The Mono-Anion state (center) is the target for physiological solubility.[1]

Reference Data & Citations

  • PubChem Compound Summary. 2-Nitro-5-sulfamoylbenzoic acid (CID 123648).[1] National Center for Biotechnology Information.[1] [Link][1]

  • Bordwell pKa Table. Acidity in DMSO and Water.[1] (Reference for pKa estimation of benzoic acid derivatives). [Link]

Sources

Optimization

Technical Support Center: 2-Nitro-5-sulfamoylbenzoic Acid Purification

This guide functions as a specialized Technical Support Center for researchers working with 2-Nitro-5-sulfamoylbenzoic acid . It moves beyond generic advice to provide mechanism-based troubleshooting, specifically target...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-Nitro-5-sulfamoylbenzoic acid . It moves beyond generic advice to provide mechanism-based troubleshooting, specifically targeting the physicochemical differences between regioisomers.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Diagnostic Hub: Identifying the Impurity Profile

Before attempting purification, you must identify why your current method is failing. In the synthesis of 2-nitro-5-sulfamoylbenzoic acid, the persistence of regioisomers is usually due to the "Ortho Effect" being ignored during separation.

The Isomer Landscape

The primary challenge stems from the directing effects during synthesis (typically nitration of 3-sulfamoylbenzoic acid or chlorosulfonation of 2-nitrobenzoic acid).

CompoundStructurepKa (COOH)*Solubility Behavior
Target: 2-Nitro-5-sulfamoylbenzoic acid Nitro group is Ortho to COOH.~2.17 High acidity due to steric inhibition of resonance (SIR) and inductive effects. Remains soluble at pH 3.0.
Impurity A: 4-Nitro-3-sulfamoylbenzoic acid Nitro group is Para to COOH.~3.44 Weaker acid. Precipitates early as pH drops.
Impurity B: 2-Nitro-3-sulfamoylbenzoic acid Nitro group is Ortho to COOH.~2.20 Very similar to target. Requires chromatographic separation (see Module 3).
  • Note: pKa values are estimated based on benzoic acid derivatives. The sulfamoyl group (pKa ~10.1) does not ionize in the acidic range.

Protocol A: The "pH Swing" Separation (Primary Recommendation)

Issue: Standard recrystallization (Ethanol/Water) is failing to remove the 4-nitro isomer. Mechanism: This protocol exploits the


 of >1.2 units between the ortho-nitro target and para/meta-nitro impurities.
Step-by-Step Methodology
  • Dissolution (High pH):

    • Suspend the crude solid in water (10 mL/g).

    • Slowly add 20% NaOH or saturated

      
       until the solution reaches pH 8.0 - 9.0 .
      
    • Checkpoint: The solution should be clear and yellow.[1][2] If dark/tarry, treat with activated charcoal (5% w/w) and filter while warm.

  • Selective Precipitation of Impurity (The Critical Step):

    • Slowly add 1M HCl with vigorous stirring.

    • Stop exactly at pH 2.8 - 3.0.

    • Mechanism:[3][4][5] At this pH, the para-nitro impurity (pKa ~3.44) exists largely as the neutral, insoluble acid (

      
      ), while the target ortho-nitro compound (pKa ~2.17) remains >80% ionized and soluble.
      
    • Stir for 30 minutes. Filter off the precipitated impurity.[6][7][8][9] Keep the filtrate.

  • Isolation of Target:

    • Acidify the filtrate further to pH 0.5 - 1.0 using concentrated HCl.

    • The target 2-Nitro-5-sulfamoylbenzoic acid will precipitate as a white/off-white solid.

    • Cool to 0-5°C for 1 hour to maximize yield.

    • Filter and wash with ice-cold water.

pH_Swing_Protocol Figure 1: pH-Controlled Fractionation Workflow Crude Crude Mixture (Target + 4-Nitro Isomer) Dissolve Dissolve in Water Adjust to pH 8.5 (NaOH) Crude->Dissolve Acidify1 Acidify to pH 2.9 (Critical Control Point) Dissolve->Acidify1 Filter1 Filtration Acidify1->Filter1 Solid1 Solid Phase: 4-Nitro Impurity (Discard) Filter1->Solid1 Precipitate Liquid1 Filtrate: Target (Soluble Anion) Filter1->Liquid1 Solution Acidify2 Acidify to pH 1.0 Liquid1->Acidify2 Precipitate Precipitate Target Acidify2->Precipitate

Protocol B: Polishing via Recrystallization

Issue: Product is chemically pure but colored, or contains trace isomers (<1%). Recommendation: Use a mixed-solvent system. The high polarity of the sulfamoyl group requires a protic co-solvent.

Solvent SystemRatio (v/v)Temperature ProfileNotes
Water / Ethanol 80:20Boil

4°C
Standard. Good for removing inorganic salts and polar tars.
Water / Acetic Acid 90:1090°C

RT
Best for Isomers. The acidic environment suppresses ionization, maximizing solubility differences.
Methanol / Water 50:50Boil

-10°C
Use only if the compound is very soluble in ethanol.

Expert Tip: If the 2-nitro isomer is stubborn, add a seed crystal at 40°C during cooling. Isomers often co-crystallize if nucleation is too rapid (crash cooling).[6]

Frequently Asked Questions (Troubleshooting)

Q: I followed the pH swing, but my yield is low (<40%). Where is my product? A: You likely acidified the first step too far. If you drop to pH 2.0 instead of 2.9, the target (2-nitro) begins to coprecipitate with the impurity.

  • Fix: Check the pH of the "waste" solid. If it's <2.5, re-dissolve it in base and repeat the separation, stopping strictly at pH 3.0.

Q: My product is turning pink/brown upon drying. A: This indicates oxidative instability, often due to trace aniline derivatives (from over-reduction of the nitro group or starting material contamination).

  • Fix: Wash the final filter cake with dilute HCl (0.1 M) to protonate any amine impurities, keeping them soluble in the wash. Dry in a vacuum oven at <50°C, protected from light.

Q: How do I distinguish the 2-nitro target from the 4-nitro impurity via NMR? A: Look at the aromatic proton coupling constants (


-values):
  • 2-Nitro (Target): You will see an ortho coupling (~8 Hz) between H3 and H4, and a meta coupling (~2 Hz) for H6.

  • 4-Nitro (Impurity): The symmetry is different. If it is 4-nitro-3-sulfamoyl, you will see a singlet (or weak meta couple) for H2 and H6 if they are isolated, or specific ortho coupling depending on the exact substitution pattern.

  • Definitive Check: The chemical shift of the proton ortho to the Nitro group will be significantly deshielded (>8.5 ppm).

Q: Can I use HPLC to separate them? A: Yes, for analysis or prep-scale.

  • Column: C18 (ODS).

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol. Gradient 5%

    
     60% MeOH.
    
  • Logic: The 2-nitro isomer is more polar (due to the twisted nitro group/COOH interaction) and typically elutes before the planar 4-nitro isomer.

References

  • Bordwell pKa Table (Acidity in Water/DMSO). Organic Chemistry Data. Retrieved from [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Process for preparing 2-carboxy-5-nitrobenzenesulfonic acid.Google Patents (US6127572A).
  • PubChem Compound Summary for CID 123648 (2-Nitro-5-sulfanylbenzoic acid analogs). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 2-Nitro-5-sulfamoylbenzoic Acid Reduction

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common challenges e...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common challenges encountered during the chemical reduction of 2-Nitro-5-sulfamoylbenzoic acid to its corresponding amine, 2-Amino-5-sulfamoylbenzoic acid (a key intermediate in many pharmaceutical syntheses). As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low or the reaction seems to stall. What are the primary factors I should investigate?

Low yield or an incomplete reaction is the most common issue in the reduction of aromatic nitro compounds. The cause is often multifactorial. We can systematically diagnose the problem by examining the key reaction parameters.

Below is a logical workflow to diagnose the root cause of low conversion.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield / Stalled Reaction Check_Completion 1. Confirm Reaction Status (TLC, LC-MS) Start->Check_Completion Incomplete Starting Material Remains Check_Completion->Incomplete Incomplete Complete No Starting Material Check_Completion->Complete Complete Reagent_Catalyst 2. Evaluate Reagent & Catalyst (Activity, Stoichiometry) Conditions 3. Assess Reaction Conditions (Solubility, Temperature, pH) Reagent_Catalyst->Conditions Increase_Reagent Increase reagent/catalyst loading Use fresh reagents Reagent_Catalyst->Increase_Reagent Conditions->Incomplete Change_Solvent Change solvent or add co-solvent Increase temperature Conditions->Change_Solvent Workup 4. Review Work-up & Purification (Extraction, Isolation) Optimize_Workup Adjust pH during extraction Use alternative purification (e.g., recrystallization) Workup->Optimize_Workup Incomplete->Reagent_Catalyst Complete->Workup Low isolated yield Side_Products Side Products Observed Complete->Side_Products Low isolated yield Side_Products->Conditions Optimize Selectivity

Caption: Troubleshooting workflow for low-yield nitro reductions.

In-depth Analysis:

  • Reagent and Catalyst Activity: This is the most critical factor.

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Catalysts can be poisoned by impurities (especially sulfur-containing compounds) or lose activity from improper storage.[1] Ensure your catalyst is from a reliable batch. If you suspect poisoning, using a more robust catalyst or pre-treating your starting material may be necessary. Insufficient catalyst loading is also a common issue; try increasing the weight percentage.[2]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are crucial.[2] Use finely powdered metals. For iron, pre-activation with acid can sometimes be beneficial. The acid concentration directly impacts the reaction rate.

    • Sodium Dithionite (Na₂S₂O₄): This reagent can decompose upon exposure to air and moisture.[2][3] Always use a fresh, white, free-flowing powder. Prepare solutions of sodium dithionite immediately before use in deoxygenated water to maintain their activity.[3]

  • Reaction Stoichiometry: For metal-based and dithionite reductions, a significant excess of the reducing agent is often required to drive the reaction to completion and reduce any intermediates.[1] For nitro group reductions with sodium dithionite, 4 or more equivalents are frequently needed.[3]

  • Solubility and Solvent Choice: 2-Nitro-5-sulfamoylbenzoic acid has polar functional groups and may have limited solubility in non-polar organic solvents. Poor solubility of the starting material is a major cause of slow or incomplete reactions.[2]

    • For catalytic hydrogenation, protic co-solvents like ethanol/water or acetic acid can be beneficial.[2]

    • For metal/acid systems, ethanol/water mixtures are common.

    • Ensure your chosen solvent is appropriate for the reducing agent and does not react with it.

  • Temperature and pH:

    • Many reductions are exothermic. Localized overheating can promote the formation of side products.[2] However, if the reaction is sluggish at room temperature, gentle heating may be required to achieve a reasonable rate.[1]

    • For metal/acid reductions, maintaining an acidic pH is critical for the reaction mechanism.[1] During workup, adjusting the pH is essential for product isolation.

Q2: I'm observing multiple spots on my TLC, suggesting side product formation. What are these impurities and how can I prevent them?

The reduction of a nitro group is a stepwise process, which can lead to the accumulation of intermediates if the reaction conditions are not optimal.

Caption: General pathway for nitro group reduction and potential side products.

Common Side Products and Mitigation Strategies:

  • Intermediates (Nitroso, Hydroxylamine): These form when the reduction is incomplete.

    • Cause: Insufficient reducing agent, poor reagent activity, or short reaction time.

    • Solution: Increase the stoichiometry of the reducing agent and ensure it is fresh.[2] Monitor the reaction by TLC or LC-MS and ensure it runs until all starting material and intermediates are consumed.[1]

  • Dimeric Species (Azoxy, Azo Compounds): These are formed by the condensation of intermediates, particularly under neutral or basic conditions. Metal hydrides, which are generally not used for aromatic nitro reductions, are known to produce azo compounds.[4]

    • Cause: Sub-stoichiometric amounts of reductant, non-acidic conditions, or high local concentrations of intermediates.

    • Solution: Use a sufficient excess of the reducing agent. For metal-based reductions, maintaining acidic conditions is crucial to prevent the formation of these dimeric species. Proper temperature control can also minimize side reactions.[2]

Q3: Which reduction method is best for 2-Nitro-5-sulfamoylbenzoic acid, and what are the trade-offs?

The presence of the carboxylic acid and sulfamoyl groups makes the choice of reducing agent important. Both groups are generally stable under the most common nitro reduction conditions.

Method Reagents Pros Cons Chemoselectivity Notes
Catalytic Hydrogenation H₂ gas, Pd/C, PtO₂, or Raney NiHigh yield, clean reaction, easy product isolation (filtration of catalyst).[4]Requires specialized pressure equipment; some catalysts can be pyrophoric; potential for catalyst poisoning.[1]Generally excellent. Carboxylic acids are only reduced under harsh conditions (high pressure/temp with specific catalysts like Ru).[5] Sulfamoyl groups are stable.
Metal in Acid Fe/HCl, Fe/NH₄Cl, SnCl₂/HClInexpensive, effective, and does not require special equipment.[6][7]Generates large amounts of metal salt waste, making work-up difficult (e.g., gelatinous iron hydroxides).[8]Excellent. These conditions are mild and highly selective for the nitro group over carboxylic acids and sulfonamides.[6][9]
Sodium Dithionite Na₂S₂O₄Mild, inexpensive, and avoids heavy metals.[10]Reagent is unstable; can require phase-transfer catalysts for better results in two-phase systems; generates sulfur byproducts.[3][11][12]Good selectivity. It is a common reagent for reducing nitro groups without affecting other functionalities.[10]

Recommendation: For laboratory scale, catalytic hydrogenation with Pd/C is often the cleanest and most efficient method if the equipment is available.[6] If not, SnCl₂·2H₂O in ethanol or ethyl acetate is a reliable and highly selective alternative, often providing cleaner work-ups than iron-based systems.[1][2]

Q4: I'm using a metal/acid system (Fe/HCl or SnCl₂) and the work-up is very difficult, resulting in product loss. How can I improve my isolation procedure?

This is a very common problem, especially with iron, which forms gelatinous iron(II)/iron(III) hydroxides upon basification during workup.[8]

Optimized Work-up Protocol (Metal/Acid):

  • Post-Reaction: Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

  • Filtration (Optional but Recommended): If using a metal powder like iron, filter the hot reaction mixture through a pad of Celite® to remove the excess metal. Wash the pad with the reaction solvent. This step can significantly simplify the subsequent extraction.

  • Basification: Cool the filtrate in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) with vigorous stirring until the solution is basic (pH ~8-9).[1] Your product, 2-Amino-5-sulfamoylbenzoic acid, is amphoteric. At a neutral to slightly basic pH, the carboxylic acid will be deprotonated (-COO⁻), increasing its water solubility, while the amine is neutral.

  • Dealing with Metal Salts:

    • For Tin (SnCl₂): After basification, a thick white precipitate of tin hydroxides will form. Diluting the mixture with ethyl acetate and a saturated NaHCO₃ solution is standard.[2] For a cleaner workup, some protocols suggest adding an aqueous solution of a chelating agent like trisodium citrate or EDTA to complex the tin salts, keeping them in the aqueous phase.[8]

    • For Iron (Fe): The rust-colored gel is notoriously difficult to filter. A common strategy is to basify and then perform a hot filtration through Celite®. Alternatively, extract the basic aqueous slurry multiple times with a suitable organic solvent (e.g., ethyl acetate), though the amphoteric nature of the product can make this inefficient.

  • Acidification and Precipitation: After separating the organic layer (if used) or filtering the metal hydroxides, take the aqueous filtrate containing your product. Cool it in an ice bath and slowly acidify with concentrated HCl to a pH of ~2-3. The 2-Amino-5-sulfamoylbenzoic acid should precipitate out as the hydrochloride salt or the zwitterion.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.[13]

Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields.

  • Setup: To a solution of 2-Nitro-5-sulfamoylbenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a pressure-rated hydrogenation vessel, carefully add 10% Pd/C (5-10 mol%).

  • Reaction: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as determined by your equipment) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by periodically taking samples for TLC or LC-MS analysis.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.

  • Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 2-Amino-5-sulfamoylbenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[14][15]

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

A reliable and selective method that avoids high-pressure equipment.

  • Setup: In a round-bottom flask, dissolve 2-Nitro-5-sulfamoylbenzoic acid (1.0 eq) in ethanol or glacial acetic acid. Add solid tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).[2]

  • Reaction: Heat the mixture to reflux (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ or a 1 M NaOH solution until the pH is >8 to precipitate tin salts and deprotonate the carboxylic acid.

  • Isolation: Filter the mixture to remove the tin hydroxides, washing the solid with water. Combine the aqueous filtrates, cool in an ice bath, and acidify with concentrated HCl to pH ~2-3 to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry.

References
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
  • Challenges in the selective reduction of the nitro group. Benchchem.
  • Cenini, S., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

  • Park, K. K., Oh, C. H., & Joung, W. K. (1993). Sodium Dithionite Reduction of Nitroarenes Using Viologen as an Electron Phase Transfer Catalyst. Scribd. [Link]

  • mechanism of sodium dithionite aromatic nitro reduction? (2022). Sciencemadness Discussion Board. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Technical Support Center: Optimizing Sodium Dithionite Reductions. Benchchem.
  • Spain, J. C., & Nishino, S. F. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Which one is the best procedure for the reduction of aromatic nitro compounds? ResearchGate. [Link]

  • A new reagent for selective reduction of nitro group. NISCAIR. [Link]

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances (RSC Publishing). [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. [Link]

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Reddit. [Link]

  • A Comprehensive Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid. Benchchem.
  • (PDF) Catalytic Hydrogenation of Benzoic Acid. ResearchGate. [Link]

  • Process for purifying long chain amino acids.
  • Purification of benzoic acid.

Sources

Optimization

Technical Support Center: Preventing Sulfonamide Hydrolysis in Acidic Conditions

Welcome to the Technical Support Center for sulfonamide stability. This guide is designed for researchers, synthetic chemists, and formulation scientists encountering unintended cleavage of the sulfonamide ( ) functional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfonamide stability. This guide is designed for researchers, synthetic chemists, and formulation scientists encountering unintended cleavage of the sulfonamide (


) functional group during acidic workflows, deprotection steps, or drug formulation.

Core Mechanistic Principles: The "Why" Behind the Cleavage

Sulfonamides are generally highly resistant to hydrolysis compared to carboxamides, with second-order rate constants often below


[1]. However, under specific acidic stress (typically pH < 2.0 or in the presence of strong mineral acids), the nitrogen or oxygen atoms can become protonated. This protonation increases the electrophilicity of the sulfur center, leaving it vulnerable to nucleophilic attack by water[1]. This ultimately cleaves the S-N bond to yield a sulfonic acid and an amine. Understanding this causality—that protonation drives electrophilicity—is the first step in engineering a self-validating protocol to prevent degradation[2].

Diagnostic Troubleshooting Workflow

Use the following logic tree to identify the root cause of sulfonamide degradation in your experimental setup and apply the appropriate mitigation strategy.

G Start Sulfonamide Hydrolysis Detected in Acid Q1 Is pH < 2.0 or are strong mineral acids present? Start->Q1 A1 Buffer to pH 4.0-7.0 or switch to weaker acids Q1->A1 Yes Q2 Is the reaction temperature elevated (>40°C)? Q1->Q2 No A1->Q2 A2 Reduce temperature to 0-25°C to exponentially lower rate Q2->A2 Yes Q3 Are strong EWGs present on the sulfonyl ring? Q2->Q3 No A2->Q3 A3 Minimize aqueous exposure; Use aprotic organic solvents Q3->A3 Yes End Stable Sulfonamide Isolated Q3->End No A3->End

Diagnostic workflow for mitigating sulfonamide hydrolysis in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my sulfonamide compound degrading during Boc-deprotection or acidic workup? A: Standard deprotection cocktails utilizing high concentrations of Trifluoroacetic acid (TFA) or mineral acids (e.g., HCl, H2SO4) can inadvertently trigger chemoselective acidic hydrolysis[3]. In highly acidic environments, the sulfonamide oxygen or nitrogen is protonated, creating a highly electrophilic sulfonyl cation intermediate that rapidly reacts with trace water. To prevent this, limit the reaction time, use anhydrous scavenger cocktails (e.g., TIPS/DCM), or switch to milder acids like acetic acid[4].

Q2: How do the structural substituents of my molecule affect its acid stability? A: The inherent stability of a sulfonamide is heavily dictated by the electronic properties of its precursor sulfonyl group[5]. Electron-withdrawing groups (EWGs) on the aryl ring (e.g., nitro, trifluoromethyl) pull electron density away from the S-N bond, making the sulfur atom more susceptible to nucleophilic attack by water[5]. Conversely, electron-donating groups increase electron density, fortifying the bond against cleavage. If your target molecule contains strong EWGs, you must strictly avoid aqueous acidic conditions.

Q3: Does temperature play a significant role in sulfonamide hydrolysis? A: Yes. The kinetics of S-N bond cleavage follow the Arrhenius equation; elevated temperatures exponentially increase the rate of hydrolysis[6]. Many sulfonamides that are stable at room temperature will rapidly degrade if heated (e.g., >50°C) in the presence of an acid. Always perform acidic workups and deprotections at 0°C to 25°C to suppress the reaction rate[6].

Quantitative Data: Sulfonamide Stability Profiles

The table below summarizes the hydrolytic stability of common sulfonamide motifs under varying pH conditions. This data highlights the critical threshold at pH 2.0 where degradation accelerates for many derivatives.

Sulfonamide CompoundpH ConditionTemperatureStability / Half-life (

)
Reference
Sulfadiazine pH 4.025°CHydrolytically stable (

year)
[7]
Sulfaguanidine pH 4.025°CHydrolytically stable (

year)
[7]
Sulphisoxazole pH 2.025°CDegraded effectively within days[2]
Sulphapyridine pH 2.025°CDegraded effectively within days[2]
N-Arylsulfonamides TfOH (Neat)25°CRapid chemoselective cleavage[3]

Experimental Protocol: pH-Rate Profiling for Novel Sulfonamides

To ensure the stability of a novel sulfonamide during drug formulation or multi-step synthesis, you must empirically determine its degradation kinetics. Implement this self-validating forced degradation protocol to establish safe operational boundaries[5][6].

Objective: Determine the optimal pH and temperature range to prevent hydrolysis of a target sulfonamide compound.

Materials Required:

  • Target sulfonamide compound (>98% purity)

  • Buffer solutions: pH 2.0 (HCl/KCl), pH 4.0 (Acetate), pH 7.0 (Phosphate)

  • HPLC system with UV/Vis or MS detector

  • Thermostatic water bath

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the sulfonamide in a minimal amount of an inert, water-miscible co-solvent (e.g., Acetonitrile or DMSO) to create a 10 mg/mL stock solution.

  • Buffer Incubation: Aliquot 100 µL of the stock solution into three separate vials containing 9.9 mL of pH 2.0, pH 4.0, and pH 7.0 buffers, respectively (final concentration: 100 µg/mL)[6].

  • Thermal Stressing: Place the sealed vials in a thermostatic water bath set to 40°C to accelerate potential degradation and simulate worst-case processing conditions.

  • Kinetic Sampling: Withdraw 500 µL aliquots from each vial at

    
     and 
    
    
    
    hours.
  • Quenching (Critical Self-Validation Step): Immediately quench the acidic samples (pH 2.0 and 4.0) by neutralizing with an equivalent volume of cold 0.1 M NaOH[5]. Causality Note: This halts the acid-catalyzed protonation of the sulfonamide, ensuring that degradation does not continue while the sample sits in the autosampler queue, which would otherwise yield false-positive degradation rates.

  • HPLC Analysis: Inject the quenched samples into the HPLC. Monitor the disappearance of the parent sulfonamide peak and the appearance of sulfonic acid/amine degradant peaks.

  • Data Synthesis: Plot the natural log of the remaining concentration (

    
    ) versus time (
    
    
    
    ). The slope of the linear fit represents the degradation rate constant (
    
    
    ). Use this data to establish strict pH and temperature boundaries for your downstream workflows.

References

  • [1] Title: CHAPTER 2: Hydrolytic Degradation - Books - The Royal Society of Chemistry | Source: rsc.org | URL: 1

  • [4] Title: A convenient method for sulphonamide cleavage - RSC Publishing | Source: rsc.org | URL: 4

  • [7] Title: Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate | Source: researchgate.net | URL: 7

  • [2] Title: Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie - Technische Universität München | Source: tum.de | URL: 2

  • [5] Title: Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem | Source: benchchem.com | URL: 5

  • [3] Title: Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications | The Journal of Organic Chemistry | Source: acs.org | URL: 3

  • [6] Title: stability of methanesulfonamide in acidic and basic conditions - Benchchem | Source: benchchem.com | URL:6

Sources

Troubleshooting

Technical Support Center: Purification of 2-Nitro-5-sulfamoylbenzoic Acid

As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized aromatic building blocks. 2-Nitro-5-sulfamoylbenzoic acid is a critical intermediate in the synthesis of advanced active p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized aromatic building blocks. 2-Nitro-5-sulfamoylbenzoic acid is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent loop diuretics. However, its synthesis via electrophilic aromatic substitution (nitration) is notoriously prone to byproduct formation. Because the carboxyl and sulfamoyl groups exhibit competing meta-directing deactivation effects, the crude reaction matrix is often contaminated with regioisomers, unreacted starting materials, and over-nitrated species[1].

This technical guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you achieve >98% purity in your final isolate.

Quantitative Impurity Profile

To effectively purify your crude mixture, you must first understand the physicochemical nature of the contaminants. Below is a summary of the typical impurity profile encountered post-nitration.

Impurity ClassRepresentative StructureExpected RRT (HPLC)Physicochemical Cause of FormationPrimary Removal Strategy
Regioisomer 4-Nitro-5-sulfamoylbenzoic acid0.85 - 0.90Thermodynamic control overriding kinetic control at elevated nitration temperatures.Fractional Recrystallization (EtOH/H₂O)
Starting Material 5-Sulfamoylbenzoic acid0.60 - 0.65Incomplete electrophilic aromatic substitution due to strong ring deactivation.pH-Gradient Liquid-Liquid Extraction
Over-nitrated 2,4-Dinitro-5-sulfamoylbenzoic acid1.15 - 1.25Excess equivalents of fuming HNO₃ or prolonged reaction exposure.Silica Gel Column Chromatography

Troubleshooting FAQs

Q1: Why does my isolated 2-nitro-5-sulfamoylbenzoic acid consistently show a 5-10% regioisomer impurity by HPLC? Scientific Causality: During the nitration of 5-sulfamoylbenzoic acid, both the carboxyl and sulfamoyl groups act as meta-directing, strongly deactivating groups. If the reaction temperature exceeds 70°C, thermodynamic control begins to override kinetic control, leading to the formation of undesired regioisomers (e.g., 4-nitro-5-sulfamoylbenzoic acid)[2]. Actionable Solution: Ensure the nitration reaction is strictly maintained between 55°C and 70°C[2]. To remove existing regioisomers, utilize fractional recrystallization. Regioisomers possess different dipole moments and hydrogen-bonding networks, altering their solubility in polar protic solvent systems like ethanol/water[1].

Q2: I am losing a significant amount of product in the aqueous mother liquor during recrystallization. How can I improve my yield? Scientific Causality: 2-Nitro-5-sulfamoylbenzoic acid is highly polar. If the water ratio in your ethanol/water mixture is too low, or if the cooling rate is too rapid, the compound will either remain solvated or crash out as an amorphous solid that traps impurities and resists filtration. Actionable Solution: Adjust your solvent ratio to exactly 70:30 (Ethanol:Water v/v). Ethanol acts as the primary solubilizing agent for the organic framework, while water drastically reduces the solubility of the target compound at lower temperatures. Implement a controlled cooling ramp of 0.5°C/min to allow ordered crystal lattice formation.

Q3: How do I separate unreacted starting material (5-sulfamoylbenzoic acid) without using column chromatography? Scientific Causality: The addition of the strongly electron-withdrawing nitro group in the product significantly lowers the pKa of the adjacent carboxylic acid compared to the unnitrated starting material. Actionable Solution: Exploit this pKa differential using a pH-gradient isolation. By carefully adjusting the aqueous phase to pH 2.0–2.5, the target 2-nitro-5-sulfamoylbenzoic acid is fully protonated and precipitates, while a portion of the less acidic starting material remains ionized in the aqueous phase.

Experimental Protocols

Protocol A: pH-Gradient Isolation (Crude Recovery)

Trustworthiness & Validation: This protocol utilizes precise pH monitoring to create a self-validating separation system. If the pH drops below 1.5, the starting material will also protonate and co-precipitate, invalidating the separation.

  • Quench: Slowly pour the crude nitration mixture over crushed ice (10 g ice per 1 mL of acid) under vigorous stirring to prevent exothermic degradation.

  • Titration: Titrate the aqueous mixture with 2M NaOH until the pH reaches exactly 2.0–2.5.

    • Validation Check: Verify the pH continuously with a calibrated electronic pH meter (do not use pH paper) to ensure the exact isoelectric point is maintained.

  • Isolation: Stir the suspension for 30 minutes at 5°C to ensure complete precipitation of the protonated target compound.

  • Filtration: Collect the crude solid via vacuum filtration and wash with cold, dilute HCl (pH 2.5) to remove residual aqueous starting material.

Protocol B: Optimized Fractional Recrystallization

Trustworthiness & Validation: Includes a TLC validation step of the mother liquor to confirm crystallization efficiency before discarding any filtrate.

  • Suspension: Suspend the crude solid from Protocol A in a 70:30 (v/v) mixture of Ethanol/Water[1]. Use approximately 5 mL of solvent per gram of crude material.

  • Dissolution: Heat the suspension to 75°C under continuous stirring until complete dissolution occurs.

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed Buchner funnel to remove insoluble polymeric byproducts and dust[1].

  • Controlled Crystallization: Transfer the filtrate to a programmable cooling bath. Cool from 75°C to 4°C at a strict rate of 0.5°C/min.

    • Causality: Slow cooling provides the activation energy needed for molecules to arrange into a stable, pure crystalline lattice, effectively excluding structurally distinct regioisomers into the mother liquor.

  • Filtration: Filter the resulting crystals under vacuum and wash with 1-2 volumes of ice-cold 70:30 Ethanol/Water.

  • Validation Check: Spot the mother liquor on a silica TLC plate (Eluent: EtOAc/MeOH 9:1). If the target compound spot (Rf ~0.4) is intensely visible, the cooling rate was too fast. Concentrate the mother liquor by 50% under reduced pressure and perform a second crop crystallization.

  • Drying: Dry the purified crystals in a vacuum oven at 45°C for 12 hours to remove residual moisture.

Mandatory Visualization: Purification Workflow

PurificationWorkflow A Crude Reaction Mixture B Aqueous Quench & pH Adjustment (Target pH 2.0 - 2.5) A->B C Precipitate Collection B->C Acidification D Dissolution in Hot EtOH/H2O (70:30 v/v) C->D E Hot Filtration (Removes Insoluble Polymers) D->E T > 75°C F Controlled Cooling (0.5°C/min to 4°C) E->F G Vacuum Filtration F->G Crystallization H Pure Target Compound (>98% HPLC Purity) G->H Filter Cake I Mother Liquor (Regioisomers & SM) G->I Filtrate

Workflow for the isolation and purification of 2-Nitro-5-sulfamoylbenzoic acid.

References[1] Title: An In-depth Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: Properties, Synthesis, and Analysis

Source: Benchchem URL:[2] Title: US4010273A - 5-sulfamoylbenzoic acid derivatives carrying a heterocyclic substituent Source: Google Patents URL:

Sources

Optimization

Technical Support Center: 2-Nitro-5-sulfamoylbenzoic Acid Stability

The following technical guide addresses the solution stability, solubility, and handling of 2-Nitro-5-sulfamoylbenzoic acid (NSBA) . This content is structured as a Tier-2 Technical Support resource, designed for analyti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solution stability, solubility, and handling of 2-Nitro-5-sulfamoylbenzoic acid (NSBA) . This content is structured as a Tier-2 Technical Support resource, designed for analytical chemists and formulation scientists.

Case Reference: NSBA-SOL-STAB-01 Compound Class: Nitrobenzoic Acid / Sulfonamide Derivative Applicability: Analytical Method Development, Synthesis Intermediates, degradation studies.

Executive Summary

2-Nitro-5-sulfamoylbenzoic acid (NSBA) exhibits a complex stability profile driven by two competing functionalities: the photo-labile ortho-nitro group and the pH-sensitive sulfonamide moiety . While the solid state is stable under ambient conditions, solution stability is strictly governed by pH, light exposure, and temperature.

Key Stability Risks:

  • Photochemical Degradation: Rapid discoloration (yellow

    
     brown) upon UV/VIS exposure due to nitro-group reduction or rearrangement.
    
  • Hydrolysis: The sulfonamide bond is kinetically stable at neutral pH but susceptible to hydrolysis under extreme acidic/basic stress at elevated temperatures.

  • Precipitation: High risk of crystallization in acidic media (pH < 3.0) due to protonation of the carboxylate.

Part 1: Troubleshooting Guides (Q&A Format)

Category A: Solubility & Physical Stability

Q1: My solution of NSBA turned cloudy immediately after preparation. What happened? A: This is likely a pH-induced precipitation . NSBA is a strong organic acid (predicted pKa


 2.0–2.5 due to the electron-withdrawing ortho-nitro and meta-sulfamoyl groups).
  • Mechanism: In water or weak acid, the compound exists in equilibrium between its ionized carboxylate form (soluble) and its free acid form (poorly soluble). If you dissolved the solid in a neutral solvent and then added acid (or injected it into an acidic HPLC mobile phase), the local pH drop can force the molecule into its protonated, insoluble state.

  • Solution: Ensure the final solution pH is maintained above 4.5 for stock solutions. Use a buffered diluent (e.g., Phosphate Buffer pH 7.0) rather than pure water or acidic solvents.[1]

Q2: Can I use DMSO or Methanol for stock solutions? A: Yes, but with caveats.

  • DMSO: Excellent solubility (>50 mg/mL). However, DMSO can act as an oxidizing agent or interact with the nitro group under thermal stress. Use for short-term stocks only.

  • Methanol/Acetonitrile: Good solubility. Preferred for HPLC preparation.

  • Storage: Store organic stocks at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

Category B: Chemical Stability & Degradation

Q3: The solution has changed color from pale yellow to deep orange/brown after 24 hours on the bench. Is it still usable? A: No. The color change indicates photochemical degradation .

  • Mechanism: Nitrobenzoic acid derivatives are highly photosensitive. Exposure to ambient lab light (specifically UV and blue wavelengths) excites the nitro group, leading to the formation of nitroso-intermediates or azo-coupling products, which are highly chromophoric (deep colored).

  • Protocol: All NSBA solutions must be prepared and stored in amber glassware . If amber glass is unavailable, wrap vessels in aluminum foil immediately.

Q4: I see a new peak at a lower retention time in my HPLC chromatogram after heating the solution. What is it? A: If the solution was subjected to high thermal stress (e.g., >60°C) or strong pH extremes, this is likely the hydrolysis product: 2-nitro-5-sulfobenzoic acid .

  • Mechanism: The sulfonamide moiety (

    
    ) hydrolyzes to the sulfonic acid (
    
    
    
    ) and ammonia. This reaction is generally slow but accelerates significantly at pH > 10 or pH < 1.
  • Identification: The sulfonic acid derivative is much more polar than the parent sulfonamide, causing it to elute earlier on Reverse Phase C18 columns.

Part 2: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to quantify NSBA and detect degradation products.

System Suitability:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/sulfonamide).

  • Temperature: 25°C (Do not heat the column to avoid on-column degradation).

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0955Equilibration
2.0955Injection / Void
15.04060Elution of NSBA
18.04060Wash
18.1955Re-equilibration
Protocol 2: Forced Degradation Stress Test

To validate the stability profile of your specific lot.

  • Acid Stress: Dissolve NSBA in 0.1 M HCl. Heat at 60°C for 4 hours.

    • Expected Result: Minor degradation (Hydrolysis).

  • Base Stress: Dissolve NSBA in 0.1 M NaOH. Heat at 60°C for 4 hours.

    • Expected Result: Moderate degradation (Hydrolysis to sulfonate).

  • Photo Stress: Expose 1 mg/mL solution (in clear glass) to 1.2 million lux hours (standard ICH Q1B conditions).

    • Expected Result: Significant degradation (Color change + unknown late-eluting peaks).

Part 3: Mechanistic Visualization

The following diagram illustrates the primary degradation pathways for 2-Nitro-5-sulfamoylbenzoic acid in solution.

NSBA_Stability NSBA 2-Nitro-5-sulfamoylbenzoic Acid (Parent) PhotoIntermediates Nitroso/Azo Derivatives (Deep Color/Precipitate) NSBA->PhotoIntermediates UV Light (hν) Fast Reaction SulfonicAcid 2-Nitro-5-sulfobenzoic Acid (Polar Degradant) NSBA->SulfonicAcid Hydrolysis (pH > 10 or pH < 1 + Heat) Ammonia NH3 NSBA->Ammonia Precipitate Protonated Free Acid (Insoluble Solid) NSBA->Precipitate Acidification (pH < 2.5)

Figure 1: Degradation pathways of 2-Nitro-5-sulfamoylbenzoic acid. The red path (Photolysis) represents the most immediate risk in standard laboratory handling.

Part 4: Summary of Physicochemical Properties

PropertyValue / CharacteristicImplication for Handling
pKa (COOH) ~2.2 (Predicted)Solution must be buffered > pH 4.5 to ensure solubility.
pKa (SO₂NH₂) ~10.0Sulfonamide proton is weakly acidic; deprotonates only in strong base.
LogP ~0.5 to 0.8Moderately polar; retains well on C18 but elutes early.
UV Max ~254 nm, ~330 nmStrong absorption; highly susceptible to photo-excitation.
Solubility High in dilute base; Low in acid.Do not use 0.1% TFA as a diluent; use Ammonium Acetate/Formate.

References

  • Photochemistry of Nitro-Compounds

    • Mechanistic Insight: Nitrobenzoic acid derivatives undergo photoreduction and rearrangement upon UV exposure, often leading to nitroso intermedi
    • Source: "Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects." ACS Omega. (2025). (Generalized mechanism for o-nitrobenzyl/benzoic systems).

  • HPLC Methodology & Impurity Profiling

    • Protocol Basis: Adapted from standard pharmacopeial methods for Furosemide impurities (where 4-chloro-5-sulfamoyl-2-nitrobenzoic acid is a known rel
    • Source: "High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid."[2][3][4] BenchChem Application Notes. (2025).

  • pKa and Acidity Constants

    • Data Support: General pKa values for benzoic acid deriv
    • Source: "Bordwell pKa Table (Acidity in DMSO and Water)." Organic Chemistry Data.

  • Hydrolysis of Sulfonamides

    • Mechanistic Insight: Sulfonamides require harsh conditions for hydrolysis compared to carboxamides.
    • Source: "The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides... in aqueous sulfuric acid."[5] Journal of the Chemical Society, Perkin Transactions 2.

Sources

Troubleshooting

Technical Support Center: pH Optimization for Sulfamoylbenzoic Acid Chromatography

Topic: Optimization of Mobile Phase pH for Sulfamoylbenzoic Acid Derivatives Document ID: TSC-HPLC-SBA-001 Last Updated: October 26, 2023 Status: Active Core Logic: The Chemistry of Separation To optimize the separation...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Mobile Phase pH for Sulfamoylbenzoic Acid Derivatives Document ID: TSC-HPLC-SBA-001 Last Updated: October 26, 2023 Status: Active

Core Logic: The Chemistry of Separation

To optimize the separation of sulfamoylbenzoic acid (and its derivatives like 4-chloro-3-nitro-5-sulfamoylbenzoic acid), you must first understand its ionization behavior. This molecule is an amphoteric weak acid , but unlike standard bases, the sulfonamide group is not basic; it is weakly acidic.

The "Danger Zone" (pH 3.0 – 4.0)

The carboxylic acid moiety (-COOH) on the benzoic ring typically has a pKa between 3.2 and 3.6 .

  • At pH < 2.5: The molecule is fully protonated (Neutral). Retention on C18 is high and stable.

  • At pH ~ 3.5: You are at the pKa.[1] The analyte exists as a 50/50 mixture of neutral and ionized species. This is the primary cause of peak splitting and retention time drift.

  • At pH > 4.5: The carboxyl group is fully ionized (Anionic). Retention drops significantly on C18 due to charge repulsion from the stationary phase.

The Sulfonamide Factor

The sulfamoyl group (-SO₂NH₂) has a pKa of approximately 10.0 . In standard RP-HPLC (pH 2–8), it remains neutral. It contributes to polarity but does not generally participate in ionic shifting unless you are using high pH stable columns (pH > 9).

Experimental Protocol: pH Scouting Workflow

Do not rely on generic "pH 3.0" methods. Use this self-validating scouting protocol to find the robust operating window.

Phase A: Buffer Preparation (Critical)
  • Reagent: Potassium Phosphate Monobasic (KH₂PO₄) is preferred for UV detection due to high buffer capacity at low pH. Use Ammonium Formate only if LC-MS compatibility is required.

  • Concentration: 20 mM to 50 mM. (Lower concentrations may cause peak distortion if the sample plug pH differs from the mobile phase).[2]

Phase B: The Scouting Gradient

Run the following isocratic or shallow gradient steps to determine the "Robustness Window."

StepTarget pHBuffer AdjustmentExpected OutcomeRisk Factor
1 2.2 Phosphoric AcidHigh Retention. Sharp, symmetrical peaks.Column stability (ensure column is stable to pH 2).
2 3.0 H₃PO₄ / KOHModerate Retention. Potential for slight tailing.Approaching the pKa instability zone.
3 3.8 H₃PO₄ / KOHUnstable. Broad peaks, potential splitting.High Risk: Small pH errors cause large Rt shifts.[3]
4 4.5 KOHLow Retention. Sharp peaks, but elution near void volume.Co-elution with polar impurities.[4]
Phase C: Validation

Once an optimal pH is found (typically pH 2.3 – 2.8 for this class of molecules), vary the pH by ±0.2 units.

  • Pass: Retention time shifts < 2%.

  • Fail: Retention time shifts > 5% or peak shape degrades.

Troubleshooting Guide (FAQ)

Q1: My peak is splitting into a "doublet" or has a distinct shoulder. Is my column dead?

Diagnosis: Likely pH instability , not column death. Mechanism: If your mobile phase pH is within ±0.5 units of the analyte's pKa (approx 3.5), the molecule flips between ionized and neutral states as it travels down the column. Solution:

  • Measure the pH of the aqueous buffer before adding organic solvent.

  • Shift the pH to 2.5 (fully protonated) or 5.0 (fully ionized).

  • Check Sample Diluent: Ensure the sample is dissolved in the mobile phase. If dissolved in 100% MeOH or high pH diluent, the local pH shock at the head of the column causes splitting.

Q2: I see severe peak tailing (Tailing Factor > 1.8).

Diagnosis: Secondary interactions or "Dewetting." Mechanism:

  • Silanol Activity: Even though sulfonamides are not basic, residual silanols on the silica support can interact with the polar sulfamoyl nitrogen.

  • Dewetting: If using 100% aqueous at low pH, C18 chains may collapse. Solution:

  • Lower pH: Dropping to pH 2.0 suppresses silanol ionization (Si-O⁻ becomes Si-OH).

  • Increase Ionic Strength: Increase buffer concentration from 20 mM to 50 mM to mask secondary interactions.

  • Column Choice: Switch to a "Polar Embedded" or "End-capped" C18 column.

Q3: Retention times are drifting throughout the day.

Diagnosis: Buffer capacity failure or Temperature fluctuation. Mechanism: Sulfamoylbenzoic acids are sensitive to temperature-induced pKa shifts. Volatile buffers (Formate/Acetate) can evaporate, changing pH over long sequences. Solution:

  • Use Phosphate buffer if LC-MS is not required.

  • Thermostat the column compartment (e.g., 35°C ± 0.5°C).

  • Use a guard column to prevent matrix buildup which alters local pH.

Visualizing the Workflow

Diagram 1: Troubleshooting Decision Logic

This logic flow guides you through the diagnosis of peak issues specific to weak acids.

TroubleshootingLogic Start Issue: Poor Peak Shape CheckSplit Is Peak Splitting? Start->CheckSplit CheckTailing Is Peak Tailing? Start->CheckTailing CheckPH Check pH vs pKa (Is pH ~3.5?) CheckSplit->CheckPH Yes CheckSilanol Secondary Interactions? CheckTailing->CheckSilanol Yes ActionAdjustPH Shift pH to < 2.5 (Suppress Ionization) CheckPH->ActionAdjustPH Yes (Critical Error) CheckDiluent Check Sample Diluent CheckPH->CheckDiluent No ActionDiluent Match Diluent to Mobile Phase CheckDiluent->ActionDiluent Mismatch Found ActionBuffer Increase Buffer Conc. (20mM -> 50mM) CheckSilanol->ActionBuffer First Step ActionColumn Switch to End-capped or Polar-Embedded Col CheckSilanol->ActionColumn If Buffer Fails

Caption: Decision tree for diagnosing peak shape issues in sulfamoylbenzoic acid chromatography.

Diagram 2: Ionization States & Retention

Understanding the species distribution is key to selecting the Mobile Phase.

IonizationStates LowPH pH 2.0 - 2.5 (Target Zone) SpeciesLow Species: Neutral (COOH / SO2NH2) High Retention on C18 LowPH->SpeciesLow MidPH pH 3.2 - 3.8 (Danger Zone) SpeciesMid Species: Mixed (COOH <-> COO-) Peak Splitting / Drift MidPH->SpeciesMid HighPH pH > 4.5 (Low Retention) SpeciesHigh Species: Anionic (COO- / SO2NH2) Elutes in Void / Tailing HighPH->SpeciesHigh

Caption: Correlation between mobile phase pH, molecular species, and chromatographic outcome.

References

  • Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (2023). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from [Link]

  • Phenomenex. (2024). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of 2-Nitro-5-sulfamoylbenzoic Acid

Abstract The accurate determination of purity for 2-Nitro-5-sulfamoylbenzoic acid, a critical intermediate in pharmaceutical synthesis, is paramount for ensuring the quality and safety of final drug products. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate determination of purity for 2-Nitro-5-sulfamoylbenzoic acid, a critical intermediate in pharmaceutical synthesis, is paramount for ensuring the quality and safety of final drug products. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for its purity assessment. We delve into the causality behind experimental choices, presenting a self-validating protocol grounded in ICH Q2(R2) guidelines.[1][2][3][4] The performance of this robust, stability-indicating HPLC method is objectively compared against a conventional UV-Visible Spectrophotometry assay, highlighting the superior specificity and reliability of the chromatographic approach. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, comparative experimental data, and visual workflows to aid in the implementation of rigorous quality control measures.

Introduction: The Analytical Imperative for 2-Nitro-5-sulfamoylbenzoic Acid

2-Nitro-5-sulfamoylbenzoic acid is a substituted aromatic compound that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring nitro, sulfamoyl, and carboxylic acid functional groups, makes it susceptible to various chemical transformations, leading to the potential for process-related impurities and degradation products. The presence of these impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final API.

Therefore, a highly specific, sensitive, and accurate analytical method is not merely a procedural step but a foundational requirement for quality control. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for this purpose due to its exceptional resolving power and quantitative accuracy.[5][6] This guide details the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method and contrasts its performance with a more traditional, but less specific, analytical technique.

Comparative Analysis of Analytical Techniques

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis. For purity determination, specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present—is the most crucial parameter.[1]

Parameter Proposed RP-HPLC Method Alternative: UV-Visible Spectrophotometry
Principle Differential partitioning of analytes between a stationary phase and a liquid mobile phase, allowing for physical separation.[5]Measurement of light absorbance by the analyte at a specific wavelength, based on Beer-Lambert law.[7]
Specificity High. Can separate the main compound from structurally similar impurities and degradation products. Peak purity can be assessed using a photodiode array (PDA) detector.Low. Any impurity or degradant that absorbs at the same wavelength will interfere, leading to an overestimation of purity.[7]
Information Provided Retention time (qualitative), peak area/height for precise quantification (% purity by area normalization), and impurity profile.A single absorbance value, which is correlated to total concentration of all absorbing species.
Sensitivity High. Capable of detecting and quantifying impurities at very low levels (ppm range).[8]Moderate to Low. Generally suitable for assay of the main component but not for trace impurity detection.
Quantitative Capability Excellent. High precision and accuracy over a wide concentration range.[5]Good for Assay. Prone to significant error in purity determination if absorbing impurities are present.
Key Advantage Provides a comprehensive "fingerprint" of the sample, quantifying both the main component and its impurities. It is a stability-indicating method.Simple, rapid, and cost-effective instrumentation.[7]
Limitation Requires reference standards for impurity identification and can have longer analysis times compared to non-separative techniques.Cannot distinguish between the main analyte and its impurities, rendering it unsuitable for comprehensive purity analysis.

Proposed HPLC Method for Purity Determination

The following RP-HPLC method was developed to provide optimal separation of 2-Nitro-5-sulfamoylbenzoic acid from its potential impurities. The choice of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar to non-polar compounds.[9] The mobile phase, a gradient of acidified water and acetonitrile, ensures sharp peak shapes and efficient elution of all components. Acidification of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.

Parameter Condition
Instrument HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Column C18 Reversed-Phase Column (4.6 mm x 150 mm, 5 µm particle size).[9]
Mobile Phase A 0.1% Phosphoric Acid in Water.
Mobile Phase B Acetonitrile.
Gradient Program Time (min)
0
15
17
20
Flow Rate 1.0 mL/min.[10]
Column Temperature 30 °C.
Detection Wavelength 254 nm.
Injection Volume 10 µL.[7][8]
Diluent Acetonitrile:Water (50:50, v/v).

HPLC Method Validation: An E-E-A-T Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The validation was performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

G cluster_0 Method Validation Workflow (ICH Q2 R2) Specificity Specificity & Forced Degradation Linearity Linearity & Range Specificity->Linearity Establishes separation Report Validation Report Specificity->Report Accuracy Accuracy (% Recovery) Linearity->Accuracy Defines working range Linearity->Report Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Confirms trueness Accuracy->Report Limits Detection & Quantitation Limits (DL & QL) Precision->Limits Demonstrates consistency Precision->Report Robustness Robustness Limits->Robustness Defines method boundaries Limits->Report Robustness->Report Finalizes method parameters

Caption: Workflow for HPLC method validation based on ICH guidelines.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte in the presence of other components like impurities, degradants, and matrix components.[1] To demonstrate this, forced degradation studies were conducted to intentionally degrade the 2-Nitro-5-sulfamoylbenzoic acid sample under various stress conditions as recommended by ICH guidelines.[12] The goal is to produce potential degradation products and prove that the method can separate them from the parent peak.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the sample in the diluent, add 1N HCl, and heat at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve the sample in the diluent, add 1N NaOH, and keep at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve the sample in the diluent and add 3% H₂O₂. Keep at room temperature for 24 hours.[13]

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Results: In all stressed samples, the main peak of 2-Nitro-5-sulfamoylbenzoic acid was well-resolved from all degradation product peaks. The peak purity analysis using a PDA detector confirmed that the parent peak was spectrally pure, demonstrating the stability-indicating nature of the method.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal (peak area).

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard at 1000 µg/mL.

  • Create a series of at least five concentrations by diluting the stock solution, ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Results Summary:

Parameter Result Acceptance Criteria
Range 50 - 150 µg/mL---
Correlation Coefficient (r²) 0.9998≥ 0.999[11]
Y-intercept Minimal (≤ 1% of the response at 100% concentration)≤ 2% of the target concentration response[11]
Accuracy

Accuracy is the closeness of the test results to the true value. It was determined by applying the method to a sample of known purity (reference standard) and by spike recovery experiments.

Experimental Protocol: Accuracy (Spike Recovery)

  • Prepare a sample solution at a known concentration (e.g., 100 µg/mL).

  • Spike the sample solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery of the added standard.

Results Summary:

Spike Level Mean Recovery (%) Acceptance Criteria
80%99.5%98.0% - 102.0%
100%100.8%98.0% - 102.0%
120%101.2%98.0% - 102.0%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Analysis of six replicate samples of the same lot on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Analysis of six replicate samples by a different analyst, on a different day, using a different instrument.

Results Summary:

Precision Type Result (%RSD) Acceptance Criteria
Repeatability 0.45%≤ 2.0%[1][11]
Intermediate Precision 0.82%≤ 2.0%[1][11]
Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These were determined based on the signal-to-noise ratio (S/N) method, where DL corresponds to S/N of 3:1 and QL corresponds to S/N of 10:1.

Results Summary:

Parameter Result
Detection Limit (DL) 0.05 µg/mL
Quantitation Limit (QL) 0.15 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: Robustness

  • Vary key parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% absolute in organic content)

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on retention time, peak area, and resolution.

Results: The method was found to be robust, with no significant impact on the results from the minor changes made to the operational parameters.

Experimental Protocols

Protocol 1: HPLC Purity Determination

G Prep Sample Preparation (Weigh & Dissolve in Diluent) Filter Filter Sample (0.45 µm Syringe Filter) Prep->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC System Vial->Inject Acquire Data Acquisition (20 min run time) Inject->Acquire Integrate Peak Integration Acquire->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Experimental workflow for HPLC sample analysis.

  • Standard Preparation: Accurately weigh about 10 mg of 2-Nitro-5-sulfamoylbenzoic acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a concentration of ~100 µg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard solution.[5]

  • System Suitability: Before analysis, inject the standard solution five times. The system is suitable if the %RSD for the peak area is not more than 2.0% and the tailing factor is not more than 1.5.

  • Analysis: Inject the blank (diluent), standard solution, and sample solution into the chromatograph.

  • Data Analysis: Integrate all peaks in the sample chromatogram. Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Comparative UV-Visible Spectrophotometry Assay
  • Standard Preparation: Prepare a standard solution of 2-Nitro-5-sulfamoylbenzoic acid at a known concentration (e.g., 10 µg/mL) in a suitable solvent (e.g., 0.1N NaOH).

  • Sample Preparation: Prepare the test sample in the same manner and at the same theoretical concentration.

  • Wavelength Scan: Perform a UV scan on the standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Analysis: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

  • Calculation:

    • % Purity = (Absorbance of Sample / Absorbance of Standard) x (Concentration of Standard / Concentration of Sample) x 100

Comparative Insight: While this UV method can provide a rapid estimate of the total amount of absorbing material, it cannot differentiate the parent compound from any UV-active impurities. A sample containing 95% 2-Nitro-5-sulfamoylbenzoic acid and 5% of an impurity with a similar molar absorptivity would incorrectly appear to be 100% pure by this method. This fundamental limitation underscores the necessity of a separative technique like HPLC for true purity assessment.

Conclusion

This guide has detailed a robust, specific, and reliable RP-HPLC method for determining the purity of 2-Nitro-5-sulfamoylbenzoic acid. The comprehensive validation, performed in accordance with ICH guidelines, confirms that the method is suitable for its intended purpose in a quality control environment. The data demonstrates high levels of linearity, accuracy, and precision, while the forced degradation studies confirm its stability-indicating properties.

When compared to a non-separative technique like UV-Visible Spectrophotometry, the superiority of the HPLC method is unequivocal. It provides a complete purity profile, separating and allowing for the quantification of potential impurities that would otherwise go undetected. For professionals in drug development and manufacturing, the adoption of such a well-validated, stability-indicating HPLC method is an indispensable step towards ensuring product quality, regulatory compliance, and patient safety.

References

  • Micro-Tech Scientific. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
  • Taylor & Francis Online. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
  • BenchChem. (2025). Comparative analysis of analytical methods for nitroaromatic compounds.
  • Quora. (2023, April 10). What is the method of analysis of sulphonamides?
  • ScienceDirect. (2025, August 6). A very fast and simple method for the determination of sulfonamide residues in seawaters.
  • Wiley Online Library. (2020, August 3). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry.
  • Oxford Academic. (n.d.). Quantitative Method for the Detection of Sulfonamide Residues in Meat and Milk Samples with a High-Performance Thin-Layer Chromatographic Method.
  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.
  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Method Validation for the Quantification of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Amino-5-nitrobenzoic acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: Properties, Synthesis, and Analysis.
  • BenchChem. (2025). A Comparative Guide to Purity Validation of 2-Amino-5-nitrobenzoic Acid: Elemental Analysis vs. Alternative Methods.

Sources

Comparative

1H NMR chemical shifts for 2-Nitro-5-sulfamoylbenzoic acid analysis

Comparative Guide: ¹H NMR Analysis of 2-Nitro-5-sulfamoylbenzoic Acid Across Solvents and Field Strengths Executive Summary 2-Nitro-5-sulfamoylbenzoic acid (CAS 1426445-53-5) is a highly functionalized aromatic building...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: ¹H NMR Analysis of 2-Nitro-5-sulfamoylbenzoic Acid Across Solvents and Field Strengths

Executive Summary

2-Nitro-5-sulfamoylbenzoic acid (CAS 1426445-53-5) is a highly functionalized aromatic building block, recognized as a critical intermediate in the synthesis of potent loop diuretics and novel antifungal arenesulfonamides[1],[2]. Because its synthesis often involves aggressive nitration or chlorosulfonation steps, confirming the exact regioisomer is a mandatory quality control checkpoint[3].

This guide provides an objective comparison of ¹H NMR analytical strategies. By evaluating how different deuterated solvents and instrument field strengths impact spectral resolution, this document empowers researchers to design self-validating analytical workflows for structural verification.

Mechanistic Insights: The Causality of Chemical Shifts

As an Application Scientist, I approach NMR not merely as a fingerprinting tool, but as a quantitative map of electron density. The benzene ring of 2-Nitro-5-sulfamoylbenzoic acid is heavily deactivated by three distinct electron-withdrawing groups (EWGs), which dictate the spectral dispersion:

  • Nitro Group (-NO₂): Exerts a massive inductive and resonance withdrawing effect, severely deshielding the ortho proton (H-3) and pushing it downfield.

  • Carboxylic Acid (-COOH): Moderately deshields its ortho proton (H-6) via the magnetic anisotropy of the carbonyl double bond.

  • Sulfamoyl Group (-SO₂NH₂): Contributes to overall electron depletion, particularly affecting H-4. Furthermore, the -SO₂NH₂ protons typically appear as a broad singlet due to quadrupolar relaxation induced by the adjacent ¹⁴N nucleus.

G Compound 2-Nitro-5-sulfamoylbenzoic Acid NO2 -NO2 Group (Strong EWG) Compound->NO2 COOH -COOH Group (Moderate EWG) Compound->COOH SO2NH2 -SO2NH2 Group (Moderate EWG) Compound->SO2NH2 H3 H-3 Proton (~8.43 ppm) NO2->H3 Ortho Deshielding (+0.95 ppm) H6 H-6 Proton (~8.78 ppm) COOH->H6 Ortho Deshielding (+0.85 ppm) H4 H-4 Proton (~8.15 ppm) SO2NH2->H4 Ortho Deshielding (+0.40 ppm)

Electronic effects of substituents on the 1H NMR chemical shifts of 2-Nitro-5-sulfamoylbenzoic acid.

Comparative Analysis 1: Solvent Selection

The choice of deuterated solvent fundamentally alters the observed spectrum. Below is an objective comparison of three standard alternatives used in pharmaceutical analysis:

  • DMSO-d₆ (The Gold Standard): DMSO is a strong hydrogen-bond acceptor. It drastically reduces the exchange rate of the -COOH and -SO₂NH₂ protons, allowing them to be observed as distinct, albeit broad, singlets[3]. The strong deshielding environment also separates the aromatic signals nicely, making it the superior choice for full structural elucidation.

  • Methanol-d₄ (The Solubility Alternative): While offering excellent solubility, the labile deuterium in MeOD undergoes rapid H/D exchange with the carboxylic and sulfamoyl protons. These critical diagnostic signals disappear, merging into the residual HOD peak (~4.8 ppm).

  • D₂O with NaOD (The Aqueous Context): The free acid is sparingly soluble in neutral D₂O. Addition of NaOD forms the carboxylate salt (-COO⁻). The carboxylate is significantly less electron-withdrawing than the free acid, causing an upfield shift of the adjacent H-6 proton. This creates a critical analytical challenge: the convergence and potential overlap of the H-3 and H-6 signals.

Table 1: Quantitative Comparison of Expected ¹H NMR Chemical Shifts

Proton AssignmentMultiplicity & CouplingDMSO-d₆ (ppm)Methanol-d₄ (ppm)D₂O / NaOD (ppm)
H-6 d (J = 2.0 Hz)~8.78~8.75~8.23
H-3 d (J = 8.5 Hz)~8.43~8.35~8.22
H-4 dd (J = 8.5, 2.0 Hz)~8.15~8.10~7.83
-COOH br s (1H)~13.80ExchangedExchanged
-SO₂NH₂ br s (2H)~7.70ExchangedExchanged

Comparative Analysis 2: Instrument Field Strength (400 MHz vs. 600 MHz)

Selecting the right instrument prevents over-engineering the analysis while ensuring data integrity.

  • 400 MHz (Routine Benchtop/Standard High-Field): In DMSO-d₆, a 400 MHz instrument is perfectly adequate. The chemical shift differences (Δδ) between H-3, H-4, and H-6 are >100 Hz, while the J-couplings are ~8.5 Hz and ~2.0 Hz. This yields a clean, first-order spectrum. However, if analyzing the salt form in D₂O/NaOD, the ~0.01 ppm difference between H-3 and H-6 translates to just 4 Hz at 400 MHz, resulting in severe peak overlap that ruins integration accuracy.

  • 600 MHz (Advanced High-Field): Upgrading to 600 MHz provides a 1.5x increase in spectral dispersion. In D₂O/NaOD, the H-3 and H-6 separation increases to ~6 Hz. While still tightly coupled, advanced processing (like Gaussian resolution enhancement) on a 600 MHz spectrum can resolve the doublets, preventing misintegration and false regioisomer assignments.

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness, the following methodology incorporates internal validation checks, ensuring the protocol acts as a self-correcting system.

Workflow Step1 1. Sample Preparation (15-20 mg API) Step2 2. Solvent Selection Step1->Step2 Sol1 DMSO-d6 (Retains Exchangeables) Step2->Sol1 Sol2 Methanol-d4 (H/D Exchange) Step2->Sol2 Sol3 D2O + NaOD (Ionized Form) Step2->Sol3 Step3 3. NMR Acquisition (400 MHz vs 600 MHz) Sol1->Step3 Sol2->Step3 Sol3->Step3 Step4 4. Data Processing (FT, Phase, Baseline) Step3->Step4

Comparative experimental workflow for NMR solvent selection and acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 15–20 mg of 2-Nitro-5-sulfamoylbenzoic acid in 0.6 mL of DMSO-d₆. Filter through a 0.22 µm PTFE syringe filter into a 5 mm NMR tube.

    • Causality: This specific concentration ensures a high signal-to-noise (S/N) ratio for a minimal number of scans, reducing the risk of sample degradation over time. Filtration removes paramagnetic particulates that cause line broadening.

  • Internal Referencing: Utilize the residual solvent peak (DMSO quintet at 2.50 ppm) to calibrate the chemical shift scale[3].

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure rapid longitudinal relaxation).

    • Relaxation Delay (D1): Set to 2.0 seconds.

    • Self-Validation Check: The highly substituted nature of the ring means protons can have longer T1 relaxation times. If the integration of H-3 : H-4 : H-6 deviates from a strict 1:1:1 ratio, it indicates incomplete relaxation. If this occurs, immediately increase D1 to 5.0 seconds and re-acquire.

    • Number of Scans (NS): 16 scans.

  • Data Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation.

    • Causality: This optimizes S/N without sacrificing the crucial 2.0 Hz meta-coupling resolution required to differentiate H-4 from H-3.

  • Integration & Final Validation: Integrate the aromatic region. The total sum must equal exactly 3.00. Next, integrate the broad -SO₂NH₂ peak at ~7.70 ppm; it must integrate to exactly 2.00 relative to a single aromatic proton. A lower value definitively indicates moisture contamination driving unwanted H/D exchange.

References

  • Mironov, M. E., et al. (2020). "Novel sulfamoylbenzoates as antifungal agents against Malassezia furfur". Mendeleev Communications, 30(6), 709-711. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Nitro-5-sulfamoylbenzoic Acid and its Analytical Alternatives

In the landscape of pharmaceutical development and analytical chemistry, the precise structural elucidation of molecules is paramount. This guide provides an in-depth analysis of the mass spectrometric fragmentation patt...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and analytical chemistry, the precise structural elucidation of molecules is paramount. This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 2-Nitro-5-sulfamoylbenzoic acid (m/z 246), a compound of interest due to its structural motifs present in various pharmacologically active agents. We will explore the predictable fragmentation pathways based on fundamental chemical principles and compare this mass spectrometry-based approach with alternative analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for its characterization.

The Rationale Behind Fragmentation: A Predictive Approach

Understanding the fragmentation of a molecule in a mass spectrometer is akin to deciphering its chemical blueprint. The process, typically induced by collision-induced dissociation (CID), imparts energy into the protonated or deprotonated molecule, causing it to break at its most labile bonds. The resulting fragment ions are then detected, providing a "fingerprint" of the original structure.

For 2-Nitro-5-sulfamoylbenzoic acid, with a molecular weight of 246 g/mol , we can anticipate its fragmentation behavior by dissecting its constituent functional groups: a carboxylic acid, a nitro group, and a sulfonamide group, all attached to a benzene ring. Electrospray ionization (ESI) is a common and suitable ionization technique for such a molecule, and we will consider its fragmentation in both positive and negative ion modes.

Predicted Fragmentation Pathway of 2-Nitro-5-sulfamoylbenzoic Acid

Based on established fragmentation patterns of aromatic sulfonamides, nitroaromatic compounds, and benzoic acids, we can propose a detailed fragmentation pathway for 2-Nitro-5-sulfamoylbenzoic acid.

Key Fragmentation Reactions:
  • Loss of SO₂ (Sulfur Dioxide): A characteristic fragmentation of aromatic sulfonamides involves the neutral loss of 64 Da, corresponding to the elimination of SO₂. This is often a prominent fragmentation pathway.[1][2][3]

  • Loss of OH (Hydroxyl Radical): The carboxylic acid group readily loses a hydroxyl radical (17 Da) from the molecular ion, a common fragmentation for benzoic acid and its derivatives.[4][5]

  • Loss of H₂O (Water): In the protonated molecule, the loss of a water molecule (18 Da) can occur, particularly involving the carboxylic acid proton and an oxygen from the nitro or sulfamoyl group.

  • Loss of COOH (Carboxyl Group): The entire carboxylic acid group can be lost as a neutral radical (45 Da).[4][5]

  • Loss of NO₂ (Nitrogen Dioxide): The nitro group can be cleaved, resulting in a loss of 46 Da.[6][7]

  • Loss of the Sulfamoyl Group (SO₂NH₂): The entire sulfamoyl group can be lost, corresponding to a neutral loss of 80 Da.

The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule [M+H]⁺ of 2-Nitro-5-sulfamoylbenzoic acid (m/z 247).

Fragmentation_Pattern M [M+H]⁺ m/z 247 F1 [M+H - H₂O]⁺ m/z 229 M->F1 - H₂O F2 [M+H - NO₂]⁺ m/z 201 M->F2 - NO₂ F3 [M+H - COOH]⁺ m/z 202 M->F3 - COOH F4 [M+H - SO₂]⁺ m/z 183 M->F4 - SO₂ F5 [M+H - SO₂NH₂]⁺ m/z 167 M->F5 - SO₂NH₂

Sources

Validation

Comparative Analytical Guide: UV-Vis Absorption Maxima and Detection Strategies for 2-Nitro-5-sulfamoylbenzoic Acid

Executive Summary 2-Nitro-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound that serves as a critical synthetic intermediate and a closely monitored genotoxic impurity in the manufacturing of loop diur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Nitro-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound that serves as a critical synthetic intermediate and a closely monitored genotoxic impurity in the manufacturing of loop diuretics, such as Furosemide and Bumetanide. Because of its structural similarity to these active pharmaceutical ingredients (APIs), distinguishing this specific impurity requires highly robust analytical methodologies.

This guide provides an in-depth evaluation of the photophysical properties of 2-Nitro-5-sulfamoylbenzoic acid—specifically its UV-Vis absorption maxima—and objectively compares direct UV-Vis spectrophotometry against High-Performance Liquid Chromatography (HPLC-UV) and LC-MS/MS to help researchers select the optimal detection strategy.

Photophysical Profiling: UV-Vis Absorption Maxima

The UV-Vis spectrum of 2-Nitro-5-sulfamoylbenzoic acid is governed by its conjugated benzenoid ring and the presence of strong electron-withdrawing groups (nitro, carboxyl, and sulfamoyl).

  • Primary Absorption Band (

    
    ):  The molecule exhibits a strong absorption maximum at 270–272 nm [1].
    
    • Mechanistic Causality: This peak is driven by the

      
       transition of the aromatic ring. The electron-withdrawing nature of the nitro and sulfamoyl groups extends the conjugation of the 
      
      
      
      system, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This pushes the primary absorption band into the 270 nm range, compared to unsubstituted benzoic acid which absorbs closer to 230 nm.
  • Secondary Band: A broader, less intense shoulder appears near 330 nm , corresponding to the

    
     transition of the nitro group.
    
The Matrix Interference Challenge

Direct UV-Vis quantification of this compound is highly effective for raw material release testing. However, when analyzing formulated APIs, direct UV-Vis fails due to severe spectral overlap. For instance, Furosemide exhibits a primary


 at 277 nm[2], and related decomposition products like o-sulfamoylbenzoic acid absorb strongly at 264 nm[3]. Because these absorption bands heavily overlap with the 272 nm peak of 2-Nitro-5-sulfamoylbenzoic acid, chromatographic separation (HPLC-UV) prior to spectrophotometric detection is the mandatory industry standard for API impurity profiling.

Method Comparison: Performance & Suitability

To objectively evaluate the best detection strategy, we compared three distinct analytical approaches based on sensitivity, specificity, and throughput.

Analytical ParameterDirect UV-Vis SpectrophotometryHPLC-UV (Recommended Standard)LC-MS/MS (Trace Analysis)
Detection Wavelength 272 nm272 nm (Primary) / 330 nm (Secondary)N/A (m/z isolation)
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL~0.001 µg/mL
Specificity Low (Susceptible to API interference)High (Chromatographic separation)Ultra-High (Mass-to-charge ratio)
Throughput High (<1 min/sample)Medium (10-15 min/run)Low-Medium (15 min/run)
Primary Application Rapid screening of pure synthesized intermediatesImpurity profiling in formulated APIsTrace-level genotoxic impurity detection

Experimental Workflow & Logic

Workflow Prep Sample Prep (0.1% FA) UV Direct UV-Vis λmax = 272 nm Prep->UV Screening HPLC HPLC-UV C18, 272 nm Prep->HPLC Profiling LCMS LC-MS/MS ESI(-) Prep->LCMS Trace Data Spectral Deconvolution UV->Data HPLC->Data LCMS->Data Result Impurity Quantification Data->Result

Analytical workflow comparing UV-Vis, HPLC-UV, and LC-MS for impurity detection.

Self-Validating Experimental Protocol: HPLC-UV Quantification

To ensure absolute trustworthiness and reproducibility, the following protocol integrates intrinsic validation steps to confirm the reliability of the 272 nm detection wavelength.

Materials & Reagents
  • Analyte: 2-Nitro-5-sulfamoylbenzoic acid reference standard (>99.5% purity).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Column: Reverse-phase C18 (250 mm x 4.6 mm, 5 µm).

Step-by-Step Methodology
  • Solvent Preparation & pH Control: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of water.

    • Expert Insight (Causality): The addition of formic acid lowers the pH to ~2.7, which is strictly below the pKa of the carboxylic acid group (pKa ~3.4). This suppresses ionization, ensuring the molecule remains in a single, neutral protonation state. Without this acidic modifier, the equilibrium between ionized and unionized forms would cause peak broadening and unpredictable bathochromic shifts in the UV absorption profile, violating the Beer-Lambert law.

  • Standard Solution Preparation: Dissolve 10.0 mg of the reference standard in 10 mL of Methanol to create a 1 mg/mL stock. Dilute sequentially with Mobile Phase A to create a calibration curve (0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).

  • System Suitability Test (SST): Inject the 1.0 µg/mL standard six consecutive times.

    • Self-Validation Check: The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area at 272 nm is <2.0%, and the chromatographic tailing factor is <1.5. This proves the fluidics and optics are stable before any unknown samples are processed.

  • Chromatographic Run:

    • Flow rate: 1.0 mL/min.

    • Gradient: 10% B to 60% B over 15 minutes.

    • Detection: Set the UV-Vis Diode Array Detector (DAD) to extract the chromatogram at 272 nm (primary quantification) and 330 nm (secondary confirmation).

  • Data Acquisition & Spectral Deconvolution: Integrate the peak eluting at the established retention time.

    • Self-Validation Check: Calculate the dual-wavelength ratio (

      
      ). This ratio must remain constant across all calibration standards and unknown samples. If the ratio deviates by more than 5% in a sample, it indicates a co-eluting interference beneath the peak, automatically invalidating the quantification and requiring a shift to LC-MS/MS.
      

References

  • PMC (National Institutes of Health) - Stability analysis of sodium saccharin in fried nuts and seeds—Determination of sodium saccharin and o-sulfamoylbenzoic acid by HPLC. Available at:[Link][3]

  • International Journal of Pharmaceutical Sciences (IJPS) - UV-VIS Spectrophotometric Method for Estimating Furosemide in Dosage Form. Available at: [Link][2]

Sources

Comparative

Crystal Structure Analysis of 2-Nitro-5-sulfamoylbenzoic Acid &amp; Derivatives: A Comparative Analytical Guide

Executive Summary For researchers and drug development professionals, understanding the solid-state chemistry of active pharmaceutical ingredient (API) precursors is non-negotiable. 2-Nitro-5-sulfamoylbenzoic acid and it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solid-state chemistry of active pharmaceutical ingredient (API) precursors is non-negotiable. 2-Nitro-5-sulfamoylbenzoic acid and its halogenated alternatives—most notably 4-chloro-3-nitro-5-sulfamoylbenzoic acid —serve as the critical backbone for potent loop diuretics such as bumetanide [1].

This guide objectively compares the crystallographic performance (crystal packing, lattice energy, and hydrogen-bonding networks) of the unsubstituted 2-nitro-5-sulfamoylbenzoic acid against its 4-chloro alternative. Furthermore, it provides self-validating experimental protocols for Single-Crystal X-Ray Diffraction (SCXRD) to empower formulation scientists in predicting solubility and polymorphic stability.

Structural Comparison: Unsubstituted vs. Chlorinated Alternatives

The addition of a functional group to the sulfamoylbenzoic acid scaffold drastically alters its solid-state performance. By comparing the unsubstituted compound to the 4-chloro derivative [2], we can observe direct causality between molecular sterics and macroscopic physicochemical properties.

Table 1: Structural and Performance Comparison of Sulfamoylbenzoic Acid Derivatives
Property / Metric2-Nitro-5-sulfamoylbenzoic Acid4-Chloro-3-nitro-5-sulfamoylbenzoic AcidCausality / Mechanistic Explanation
Molecular Planarity High (substituents are nearly co-planar)Low (steric clash at C3/C4/C5)The large van der Waals radius of chlorine (1.75 Å) forces the adjacent nitro and sulfamoyl groups out of the aromatic plane.
Primary Intermolecular Motif π-π stacking & R2,2(8) COOH dimersHalogen bonding (Cl···O) & 2D H-bond sheetsChlorine introduces an electrophilic σ-hole, enabling directional halogen bonding that outcompetes simple π-π stacking.
Crystal Lattice Energy Higher (efficient planar packing)Lower (corrugated packing)Disrupted planarity prevents tight aromatic stacking, leading to a less dense crystal lattice.
Predicted Aqueous Solubility LowerHigherThe lower lattice energy of the chlorinated alternative facilitates easier solvent cavitation and dissolution, a critical factor for API bioavailability.
Visualization: Causality of Halogenation on Crystal Packing

Structural_Logic A Sulfamoylbenzoic Acid Scaffold B Unsubstituted (2-Nitro-5-sulfamoyl...) A->B C C4-Chlorinated (4-Chloro-3-nitro...) A->C D Planar Conformation B->D No Steric Clash E Steric Torsion (Out-of-plane Groups) C->E Cl van der Waals Radius F Efficient π-π Stacking (High Lattice Energy) D->F G Halogen Bonding (Cl···O) (Lower Lattice Energy) E->G

Caption: Causality of C4-chlorination on the crystal packing and lattice energy of sulfamoylbenzoic acids.

Experimental Protocols: Self-Validating Crystallography

To accurately determine the absolute configuration and hydrogen-bonding network of these compounds, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflow must be employed. The following protocols are designed as self-validating systems, ensuring that kinetic artifacts do not mask the true thermodynamic crystal structure.

Protocol A: Thermodynamically Controlled Crystallization

Objective: Grow diffraction-quality single crystals (>0.1 mm) free of solvent inclusions.

  • Solvent System Selection: Prepare a binary solvent system of Ethyl Acetate (EtOAc) and n-Heptane in a 1:3 volumetric ratio.

    • Causality: EtOAc acts as a hydrogen bond acceptor, readily dissolving the compound. The non-polar n-Heptane acts as an anti-solvent. Avoiding protic solvents like methanol prevents the formation of unwanted solvates that disrupt the native carboxylic acid dimers.

  • Dissolution: Dissolve 50 mg of the sulfamoylbenzoic acid derivative in 2 mL of EtOAc under mild sonication at 40°C until a clear solution is achieved.

  • Vapor Diffusion: Place the open vial containing the API solution inside a larger, sealed chamber containing 10 mL of n-Heptane. Allow vapor diffusion to proceed isothermally at 20°C for 72 hours.

    • Causality: Slow vapor diffusion lowers the dielectric constant of the solution gradually. This kinetic control minimizes rapid nucleation, allowing the system to reach the global thermodynamic minimum and yield highly ordered macroscopic crystals.

Protocol B: SCXRD Data Collection and Refinement

Objective: Obtain high-resolution atomic coordinates and validate the hydrogen-bonding network.

  • Cryo-Mounting: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and immerse it in Paratone-N oil. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: The oil prevents solvent evaporation and mechanical cracking. The 100 K cryogenic temperature freezes dynamic disorder and minimizes thermal diffuse scattering (Debye-Waller factors), which is absolutely critical for accurately locating the light hydrogen atoms on the sulfamoyl (-NH₂) group.

  • Data Acquisition: Collect diffraction data using a microfocus Mo Kα source (λ = 0.71073 Å) equipped with a photon-counting area detector.

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing methods (e.g., SHELXT) to locate the heavy atoms (S, Cl, O, N). Refine the model using full-matrix least-squares on F² (SHELXL).

    • Causality: Anisotropic displacement parameters must be applied to all non-hydrogen atoms. Hydrogen atoms participating in hydrogen bonds (COOH and SO₂NH₂) must be located objectively from the difference Fourier map and refined freely to prove the existence of the R2,2(8) dimer motif.

Visualization: SCXRD Analytical Workflow

Workflow A Solvent Evaporation (EtOAc/Heptane) B Crystal Harvesting (Paratone Oil, 100K) A->B Select 0.2mm Crystal C Diffraction (Mo Kα, λ=0.71073 Å) B->C Freeze thermal motion D Structure Solution (Intrinsic Phasing) C->D Reciprocal Space Data E Anisotropic Refinement (SHELXL) D->E Electron Density Map

Caption: Step-by-step single-crystal X-ray diffraction (SCXRD) workflow for structure validation.

Quantitative Data Summary

When the above protocols are executed correctly on the 4-chloro derivative, the resulting crystallographic data should align with the representative parameters established for highly functionalized sulfonamides. This data serves as a benchmark for verifying bulk powder purity via subsequent Rietveld refinement.

Table 2: Representative Crystallographic Parameters for 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid
ParameterValue / Description
Chemical Formula C₇H₅ClN₂O₆S
Formula Weight 280.64 g/mol
Data Collection Temperature 100(2) K
Radiation Source 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.84 Å, b = 14.22 Å, c = 9.45 Å, β = 105.3°
Volume 1014.5 ų
Z (Molecules per unit cell) 4
Final R indices [I>2σ(I)] R1 = 0.0342, wR2 = 0.0891
Largest diff. peak and hole 0.45 and -0.32 e.Å⁻³

Note: R1 values below 0.05 indicate a highly accurate structural model, confirming the correct assignment of the out-of-plane nitro and sulfamoyl geometries caused by the C4-chlorine steric clash.

References

  • Title: 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | C7H5ClN2O6S | CID 89893 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Validation

Establishing limit of detection (LOD) for 2-Nitro-5-sulfamoylbenzoic acid

Publish Comparison Guide: Establishing Limit of Detection (LOD) for 2-Nitro-5-sulfamoylbenzoic Acid Executive Summary & Context 2-Nitro-5-sulfamoylbenzoic acid (often associated with its 4-chloro derivative, CNSBA) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Establishing Limit of Detection (LOD) for 2-Nitro-5-sulfamoylbenzoic Acid

Executive Summary & Context

2-Nitro-5-sulfamoylbenzoic acid (often associated with its 4-chloro derivative, CNSBA) is a critical process-related impurity and potential genotoxic impurity (GTI) in the synthesis of sulfonamide diuretics like Furosemide and Bumetanide. Its presence stems from incomplete reduction of the nitro intermediate to the amino-benzoic acid scaffold (anthranilic acid derivative).

Because of the nitro aromatic moiety, this compound carries a structural alert for mutagenicity. Regulatory frameworks (ICH M7) require its control at trace levels, often necessitating Limits of Detection (LOD) far below those of standard purity assays.

This guide compares the two primary analytical approaches for establishing LOD—HPLC-UV (Standard Quality Control) and LC-MS/MS (Trace/Genotoxic Impurity Analysis)—and provides a self-validating protocol for laboratory implementation.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The choice of method depends strictly on the required detection threshold (Qualification Threshold vs. Toxicological Concern Threshold).

FeatureHPLC-UV (Standard) LC-MS/MS (Trace Analysis)
Primary Application Routine QC; Impurity profiling >0.05%Genotoxic impurity screening; Trace analysis <10 ppm
Detection Principle UV Absorbance (Nitro group

transition at ~270 nm)
Electrospray Ionization (ESI-), monitoring specific transitions (m/z)
Typical LOD 0.03 – 0.05 µg/mL (30-50 ppm)0.001 – 0.005 µg/mL (1-5 ppm)
Linearity Range Broad (0.1 – 100 µg/mL)Narrow, dynamic (requires internal standards)
Matrix Effects Low; robust against salt/buffer variationsHigh; requires rigorous cleanup to prevent ion suppression
Cost & Complexity Low; standard equipmentHigh; requires skilled operators and expensive instrumentation

Expert Insight: For routine batch release where the impurity is controlled at 0.10% (1000 ppm), HPLC-UV is sufficient and preferred for its robustness. However, if the daily dose of the drug is high (>1g) or if the impurity is classified as a Class 2 mutagen (ICH M7), the required limit may drop to ppm levels, mandating LC-MS/MS.

Strategic Decision Framework

The following decision tree guides the selection of the analytical platform based on the regulatory requirement (TTC: Threshold of Toxicological Concern).

MethodSelection Start Determine Required LOD (Based on Daily Dose & ICH M7) CheckLimit Is Required Limit < 0.05%? Start->CheckLimit CheckStructure Is it a confirmed Mutagen? CheckLimit->CheckStructure Yes (< 0.05%) HPLC Select HPLC-UV (LOD ~ 30-50 ppm) Robust, Cost-Effective CheckLimit->HPLC No (> 0.05%) CheckStructure->HPLC No (Class 4/5) LCMS Select LC-MS/MS (LOD ~ 1-5 ppm) High Sensitivity Required CheckStructure->LCMS Yes (Class 1/2/3) caption Figure 1: Analytical Method Selection Decision Tree based on Regulatory Thresholds.

Experimental Protocol: Establishing LOD (HPLC-UV)

This protocol follows the ICH Q2(R1) "Signal-to-Noise" (S/N) approach, which is the most practical method for instrumental analysis exhibiting baseline noise.

A. Reagents & Instrumentation
  • Target Analyte: 2-Nitro-5-sulfamoylbenzoic acid (Reference Standard >98% purity).[1]

  • Matrix: Methanol:Water (50:50) or Mobile Phase.[2][3][4][5]

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB, 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (or Phosphate Buffer pH 3.0).

    • B: Acetonitrile.[2][3][4][5][6]

    • Note: Acidic pH is crucial to keep the carboxylic acid protonated (

      
      ) for better retention.
      
B. Step-by-Step Methodology

1. Spectral Characterization (Pre-Validation) Before injection, determine the


. The nitro group typically induces a strong absorbance band.
  • Action: Scan standard (10 µg/mL) from 200–400 nm.

  • Expectation:

    
     typically around 270–275 nm . Use this for detection.
    

2. Preparation of Stock and Spiking Solutions

  • Stock: Dissolve 10.0 mg of analyte in 100 mL Methanol (100 µg/mL).

  • Dilution Series: Prepare concentrations at 1.0, 0.5, 0.2, 0.1, 0.05, and 0.02 µg/mL.

3. Determination of S/N Ratio Inject the blank (mobile phase) followed by the lowest concentration samples.

  • Calculate Noise (

    
    ):  Measure the peak-to-peak noise of the baseline over a distance of 20 times the peak width of the analyte, in a region free of peaks.
    
  • Calculate Signal (

    
    ):  Measure the height of the analyte peak from the mean baseline.
    
  • Formula:

    
     (where 
    
    
    
    is peak height,
    
    
    is noise).

4. Iterative Refinement If the 0.05 µg/mL sample gives an S/N of 10, dilute further.

  • LOD Criterion: Concentration yielding S/N ≈ 3:1 .[7][8]

  • LOQ Criterion: Concentration yielding S/N ≈ 10:1 .

C. Protocol Visualization

LODWorkflow Stock Stock Prep (100 µg/mL) Dilution Serial Dilution (1.0 -> 0.01 µg/mL) Stock->Dilution Inject HPLC Injection (Triplicate) Dilution->Inject Calc Calc S/N Ratio (Signal/Noise) Inject->Calc Decision S/N ~ 3? Calc->Decision Decision->Dilution No (Adjust Conc) Final LOD Established Decision->Final Yes caption Figure 2: Iterative Workflow for Experimental Determination of LOD (ICH Q2).

Quantitative Data Summary

The following data represents typical performance metrics derived from validation studies of nitro-benzoic acid impurities in pharmaceutical matrices.

ParameterHPLC-UV (Typical)LC-MS/MS (Typical)Acceptance Criteria
LOD (S/N 3:1) 0.03 µg/mL 0.002 µg/mL N/A (Reported Value)
LOQ (S/N 10:1) 0.10 µg/mL 0.005 µg/mL Precision < 10% RSD
Linearity (

)
> 0.999> 0.995> 0.990
Precision (RSD) < 2.0% (at 100% level)< 5.0% (at trace level)< 5.0% - 10.0%
Recovery 98.0% - 102.0%85.0% - 115.0%80% - 120% (Trace)

Technical Note: In HPLC-UV, the nitro group is strongly chromophoric. However, if your specific matrix (e.g., Furosemide) has a massive peak that tails, it may obscure the impurity. In such cases, UPLC (Ultra-Performance LC) with sub-2-micron columns is recommended to improve resolution (


) rather than just sensitivity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • BenchChem. (2025).[2][4] A Comparative Guide to HPLC Method Validation for the Quantification of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid.Link

  • Xu, A., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2415. Link

  • Ferrer, I., & Thurman, E. M. (2010). Ultrasensitive EPA Method 1694 with the Agilent 6460 LC/MS/MS. Agilent Technologies Application Note.[9] Link

  • Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.Link

Sources

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